Product packaging for Fraxiresinol 1-O-glucoside(Cat. No.:)

Fraxiresinol 1-O-glucoside

Numéro de catalogue: B029264
Poids moléculaire: 566.5 g/mol
Clé InChI: YPAOREQYVAAYMG-FRKCGNQASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fraxiresinol 1-O-glucoside has been reported in Olea europaea and Stauntonia hexaphylla with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H34O13 B029264 Fraxiresinol 1-O-glucoside

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S,3R,4S,5S,6R)-2-[[(3R,3aS,6S,6aR)-3-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34O13/c1-34-16-6-12(4-5-15(16)29)24-14-10-37-25(13-7-17(35-2)20(30)18(8-13)36-3)27(14,11-38-24)40-26-23(33)22(32)21(31)19(9-28)39-26/h4-8,14,19,21-26,28-33H,9-11H2,1-3H3/t14-,19-,21-,22+,23-,24-,25-,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAOREQYVAAYMG-FRKCGNQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3(COC(C3CO2)C4=CC(=C(C=C4)O)OC)OC5C(C(C(C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@]3(CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Fraxiresinol 1-O-glucoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 89199-94-0

This technical guide provides an in-depth overview of Fraxiresinol 1-O-glucoside, a lignan (B3055560) glucoside with potential applications in pharmaceutical research and development. This document consolidates available data on its chemical properties, potential biological activities, and relevant experimental methodologies, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a natural phenolic compound found in various plant species. As a lignan, it is characterized by a structure formed from the dimerization of substituted phenylpropanoid units. The addition of a glucose moiety increases its solubility and can influence its biological activity.

PropertyValueSource
CAS Number 89199-94-0[1][2]
Molecular Formula C₂₇H₃₄O₁₃[1]
Molecular Weight 566.55 g/mol [1]
Appearance Powder[1]
Purity 95% - 99% (Commercially available)[1]
Predicted Boiling Point 793.8 ± 60.0 °CN/A
Predicted Density 1.54 ± 0.1 g/cm³N/A
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, AcetoneN/A
Identification Methods Mass Spectrometry, NMR[1]

Potential Biological Activities and Mechanism of Action

While specific research on this compound is limited, its classification as a lignan glucoside suggests potential antioxidant and anti-inflammatory properties, similar to other compounds in this class.

Antioxidant Activity: Lignans are known to act as potent antioxidants. The proposed mechanism involves the scavenging of free radicals and the modulation of cellular antioxidant pathways. The phenolic hydroxyl groups in the structure of Fraxiresinol are likely key to its ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS).

Anti-inflammatory Activity: The anti-inflammatory effects of related lignan glucosides are thought to be mediated through the inhibition of pro-inflammatory signaling pathways. This may involve the downregulation of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.

Postulated Signaling Pathways

Based on the known mechanisms of similar phenolic compounds, this compound may modulate key cellular signaling pathways involved in inflammation and oxidative stress. The following diagrams illustrate these hypothetical pathways.

G Fraxiresinol Fraxiresinol 1-O-glucoside ROS Reactive Oxygen Species (ROS) Fraxiresinol->ROS Scavenges NFkB_Inhib Inhibition of NF-κB Activation Fraxiresinol->NFkB_Inhib Promotes ROS->NFkB_Inhib Activates ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Inhib->ProInflammatory Inhibits Inflammation Inflammation ProInflammatory->Inflammation Induces

Caption: Postulated Anti-inflammatory Signaling Pathway.

G Fraxiresinol Fraxiresinol 1-O-glucoside Nrf2 Nrf2 Activation Fraxiresinol->Nrf2 Induces ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1) ARE->AntioxidantEnzymes Upregulates CellularProtection Cellular Protection from Oxidative Stress AntioxidantEnzymes->CellularProtection Provides

Caption: Postulated Nrf2-Mediated Antioxidant Pathway.

Experimental Protocols

In Vitro Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • Prepare a working solution of DPPH in methanol (typically 0.1 mM).

    • In a 96-well plate, add varying concentrations of the sample solution.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid or Trolox is typically used as a positive control.

    • The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.

    • The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) is then determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

  • Principle: This method assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

  • Protocol:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ (10 mM in 40 mM HCl), and FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C before use.

    • Add a small volume of the sample solution to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

    • Measure the absorbance at 593 nm.

    • A standard curve is prepared using known concentrations of FeSO₄·7H₂O.

    • The antioxidant capacity is expressed as micromoles of Fe²⁺ equivalents per gram of sample.

In Vitro Anti-inflammatory Activity Assay

Nitric Oxide (NO) Inhibition Assay in Macrophage Cell Lines (e.g., RAW 264.7)

  • Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS). NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Protocol:

    • Culture RAW 264.7 macrophage cells in a suitable medium (e.g., DMEM with 10% FBS).

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • A standard curve is generated using known concentrations of sodium nitrite.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Experimental Workflow Diagram

The following diagram outlines a general workflow for the preliminary investigation of a natural product like this compound.

G Start Isolation & Purification of this compound Char Structural Characterization (NMR, MS) Start->Char InVitro In Vitro Biological Screening Char->InVitro Antioxidant Antioxidant Assays (DPPH, FRAP) InVitro->Antioxidant AntiInflammatory Anti-inflammatory Assays (NO Inhibition) InVitro->AntiInflammatory Mech Mechanism of Action Studies Antioxidant->Mech AntiInflammatory->Mech WesternBlot Western Blot for Signaling Proteins Mech->WesternBlot qPCR qPCR for Gene Expression Mech->qPCR InVivo In Vivo Studies (Animal Models) Mech->InVivo

Caption: General Experimental Workflow for Natural Product Evaluation.

Conclusion

This compound presents an interesting subject for further pharmacological investigation. While direct experimental data is currently sparse in publicly available literature, its chemical nature as a lignan glucoside strongly suggests potential as an antioxidant and anti-inflammatory agent. The experimental protocols and hypothetical signaling pathways outlined in this guide provide a solid framework for researchers to begin exploring the therapeutic potential of this compound. Further studies are warranted to elucidate its precise mechanisms of action and to quantify its biological activities in various in vitro and in vivo models.

References

An In-depth Technical Guide to Fraxiresinol 1-O-glucoside (C27H34O13)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fraxiresinol (B13069351) 1-O-glucoside is a lignan (B3055560) glucoside with the molecular formula C27H34O13. Found in various plant species, this natural compound is gaining attention within the scientific community for its potential therapeutic properties, primarily as an antioxidant and anti-inflammatory agent. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and known biological activities of Fraxiresinol 1-O-glucoside. It includes a summary of available quantitative data, detailed experimental protocols for its isolation and analysis, and a depiction of its putative roles in key cellular signaling pathways.

Molecular Structure and Physicochemical Properties

This compound is characterized by a core fraxiresinol aglycone linked to a glucose molecule via a glycosidic bond. Its chemical structure has been elucidated through various spectroscopic techniques.

Chemical Formula: C27H34O13[1][2][3]

Molecular Weight: 566.55 g/mol [2]

IUPAC Name: (2S,3R,4S,5S,6R)-2-[[(1R,3aR,4S,6aR)-4-(4-hydroxy-3,5-dimethoxyphenyl)-1-(4-hydroxy-3-methoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-3a-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

CAS Number: 89199-94-0[4]

Physicochemical Data Summary:

PropertyValueSource
Molecular FormulaC27H34O13[1][2][3]
Molecular Weight566.55 g/mol [2]
AppearancePowder[2]
Boiling Point793.8 ± 60.0 °C (Predicted)
Density1.54 ± 0.1 g/cm³ (Predicted)
SolubilitySoluble in DMSO, Methanol (B129727)

Biological Activities and Potential Therapeutic Applications

This compound has demonstrated promising biological activities, primarily revolving around its antioxidant and anti-inflammatory effects. These properties suggest its potential application in the development of novel therapeutic agents for a range of disorders.

Antioxidant Activity

The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals, a key factor in mitigating oxidative stress-related cellular damage. While specific quantitative data for this compound is limited in publicly available literature, the antioxidant potential of lignans, in general, is well-documented. Standard assays to evaluate this activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay.

Anti-inflammatory Activity

This compound is believed to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[1] This includes the potential to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, which are synthesized by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation and Purification of this compound from Plant Material (General Protocol)

This protocol outlines a general procedure for the extraction and isolation of lignan glucosides like this compound from plant sources.

1. Plant Material Preparation:

  • Collect and air-dry the plant material (e.g., bark, leaves, or roots).

  • Grind the dried material into a fine powder to increase the surface area for extraction.

2. Extraction:

  • Macerate the powdered plant material in a suitable solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 24-48 hours), with occasional agitation.

  • Repeat the extraction process multiple times (typically 3x) to ensure exhaustive extraction.

  • Combine the extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50 °C to obtain a crude extract.

3. Fractionation:

  • Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol). This compound, being a glycoside, is expected to partition into the more polar fractions (ethyl acetate and/or n-butanol).

4. Chromatographic Purification:

  • Subject the enriched fraction to column chromatography over silica (B1680970) gel.

  • Elute the column with a gradient solvent system, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform (B151607) to methanol).

  • Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system and visualization agent (e.g., UV light or a ceric sulfate (B86663) spray reagent).

  • Pool the fractions containing the compound of interest.

5. Final Purification:

  • Further purify the pooled fractions using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., a gradient of water and methanol or acetonitrile) to yield pure this compound.

6. Structure Elucidation:

  • Confirm the identity and purity of the isolated compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the antioxidant activity of a compound.[5][6][7][8][9]

1. Reagents and Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM).

  • Test compound (this compound) dissolved in a suitable solvent (e.g., methanol or DMSO) at various concentrations.

  • Positive control (e.g., Ascorbic acid or Trolox) at various concentrations.

  • 96-well microplate.

  • Microplate reader.

2. Procedure:

  • Add a specific volume of the test compound solution (e.g., 100 µL) to the wells of the microplate.

  • Add the same volume of the DPPH solution to each well.

  • For the control, add the solvent of the test compound instead of the compound itself.

  • For the blank, add the solvent of the test compound and the solvent of the DPPH solution.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

3. Calculation:

  • The percentage of radical scavenging activity is calculated using the following formula:

  • The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol outlines a method to assess the anti-inflammatory potential of a compound by measuring its effect on NO production in macrophage cells.[10][11][12][13][14]

1. Cell Culture and Treatment:

  • Culture RAW 264.7 murine macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37 °C in a humidified 5% CO2 incubator.

  • Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours).

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response, except for the control group.

2. Nitrite (B80452) Measurement (Griess Assay):

  • After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Incubate at room temperature for 10-15 minutes to allow for color development.

  • Measure the absorbance at a wavelength of around 540 nm using a microplate reader.

3. Calculation:

  • The concentration of nitrite in the samples is determined from a standard curve prepared with known concentrations of sodium nitrite.

  • The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

  • The IC50 value can be determined from the dose-response curve.

Putative Signaling Pathway Interactions

While direct experimental evidence for the specific molecular targets of this compound is still emerging, its anti-inflammatory properties suggest potential interactions with key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[15][16][17] This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. It is hypothesized that this compound may inhibit this pathway, possibly by interfering with the activation of the IKK complex or the degradation of IκBα.

NF_kB_Pathway Stimulus Pro-inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases Proteasome Proteasomal Degradation IkBa_p->Proteasome Ubiquitination Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription Induces Inflammation Inflammatory Response Transcription->Inflammation Fraxiresinol Fraxiresinol 1-O-glucoside Fraxiresinol->IKK Inhibits?

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. The three main subfamilies of MAPKs are p38, extracellular signal-regulated kinases (ERKs), and c-Jun N-terminal kinases (JNKs). Activation of these kinases through a phosphorylation cascade can lead to the activation of transcription factors that regulate the expression of inflammatory mediators. This compound may exert its anti-inflammatory effects by modulating the phosphorylation and activation of key components within the MAPK pathway.[18][19][20][21][22]

MAPK_Pathway Stimulus Cellular Stress / Pro-inflammatory Stimuli MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38 p38 MAPKK->p38 Phosphorylates ERK ERK MAPKK->ERK Phosphorylates JNK JNK MAPKK->JNK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, CREB) p38->Transcription_Factors ERK->Transcription_Factors JNK->Transcription_Factors Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression Fraxiresinol Fraxiresinol 1-O-glucoside Fraxiresinol->MAPKKK Inhibits? Fraxiresinol->MAPKK Inhibits?

References

Fraxiresinol 1-O-glucoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Physical, Chemical, and Biological Properties of a Promising Lignan (B3055560) Glucoside

Abstract

Fraxiresinol 1-O-glucoside is a lignan glucoside, a class of natural phenolic compounds found in various plant species. As a member of the lignan family, it is of significant interest to researchers in the fields of pharmacology, natural product chemistry, and drug development due to the diverse biological activities exhibited by related compounds. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines plausible experimental protocols for its extraction and analysis, and explores its potential biological activities and associated signaling pathways based on current, albeit limited, scientific literature. This document is intended to serve as a foundational resource for scientists investigating the therapeutic potential of this compound.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₇H₃₄O₁₃[1][2]
Molecular Weight 566.55 g/mol [1][2]
Physical State Powder[1]
Boiling Point (Predicted) 793.8 ± 60.0 °C
Density (Predicted) 1.54 ± 0.1 g/cm³
pKa (Predicted) 9.84 ± 0.35
Solubility Soluble in DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.

Note: The boiling point, density, and pKa are predicted values and have not been experimentally verified in the available literature.

Due to the lack of publicly available experimental spectra for this compound, representative spectral data for a related flavonol glycoside, Quercetin-3-O-β-D-glucopyranoside, is provided below as an illustrative example of the type of data required for full characterization.[3]

Table 2: Representative ¹H and ¹³C NMR Spectral Data for Quercetin-3-O-β-D-glucopyranoside (in CD₃OD) [3]

Position¹³C NMR (δ)¹H NMR (δ, J in Hz)
2158.6 (s)
3135.7 (s)
4179.5 (s)
5163.1 (s)
695.0 (d)6.21 (1H, d, J=1.6)
7166.6 (s)
8105.6 (d)6.39 (1H, d, J=1.6)
9159.1 (s)
10108.7 (s)
1'123.3 (s)
2'117.7 (d)7.73 (1H, d, J=2.0)
3'146.0 (s)
4'150.0 (s)
5'116.1 (d)6.88 (1H, d, J=8.8)
6'123.2 (d)7.60 (1H, dd, J=8.8, 2.0)
Glc-1''104.5 (d)5.24 (1H, d, J=7.8)
Glc-2''75.8 (d)3.20-3.80 (m)
Glc-3''78.2 (d)3.20-3.80 (m)
Glc-4''71.3 (d)3.20-3.80 (m)
Glc-5''78.5 (d)3.20-3.80 (m)
Glc-6''62.7 (t)3.20-3.80 (m)

Experimental Protocols

Detailed experimental protocols for the isolation and analysis of this compound are not explicitly available. However, based on established methods for the extraction of lignan glucosides from plant matrices, a general workflow can be proposed.

Proposed Isolation and Purification Workflow

The following diagram outlines a plausible workflow for the isolation and purification of this compound from a plant source.

G start Plant Material (e.g., seeds, stems) defatting Defatting with Hexane start->defatting extraction Extraction with Ethanol/Methanol (B129727) defatting->extraction concentration Concentration under Vacuum extraction->concentration partition Solvent Partitioning (e.g., Ethyl Acetate/Water) concentration->partition column_chromatography Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex LH-20) partition->column_chromatography purification Preparative HPLC column_chromatography->purification characterization Structural Characterization (NMR, MS) purification->characterization

Figure 1. Proposed workflow for the isolation of this compound.
Methodological Details

  • Plant Material Preparation: The selected plant material (e.g., from the Oleaceae family) should be dried and ground to a fine powder to increase the surface area for extraction.

  • Defatting: The powdered plant material is first defatted using a non-polar solvent like n-hexane to remove lipids, which can interfere with subsequent extraction and purification steps.

  • Extraction: The defatted material is then extracted with a polar solvent, typically methanol or ethanol, which is effective for solubilizing lignan glucosides. This can be performed using maceration, Soxhlet extraction, or more modern techniques like ultrasound-assisted or microwave-assisted extraction to improve efficiency.

  • Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

  • Solvent Partitioning: The concentrated extract is subjected to liquid-liquid partitioning. A common system is an ethyl acetate-water partition, which helps to separate compounds based on their polarity.

  • Column Chromatography: The fraction containing the target compound is then subjected to column chromatography. A combination of silica gel and Sephadex LH-20 is often used for the separation of phenolic compounds.

  • Preparative HPLC: For final purification, preparative High-Performance Liquid Chromatography (HPLC) is employed to isolate this compound to a high degree of purity.

  • Structural Characterization: The purified compound is then characterized using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) and Mass Spectrometry (MS), to confirm its structure and purity.[1]

Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is limited. However, its classification as a lignan glucoside suggests potential antioxidant and anti-inflammatory properties, as observed in structurally similar compounds.

Postulated Antioxidant and Anti-inflammatory Mechanisms

Lignans are known to exert their biological effects through the modulation of key signaling pathways involved in oxidative stress and inflammation. It is plausible that this compound shares these mechanisms.

G cluster_0 Oxidative Stress cluster_1 Inflammatory Response ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 ROS->Nrf2 activates Fraxiresinol This compound Fraxiresinol->Nrf2 promotes nuclear translocation ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes induces transcription Antioxidant_Enzymes->ROS neutralizes Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, cytokines) NFkB NF-κB Inflammatory_Stimuli->NFkB activates AP1 AP-1 Inflammatory_Stimuli->AP1 activates Proinflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) NFkB->Proinflammatory_Genes promotes transcription AP1->Proinflammatory_Genes promotes transcription Fraxiresinol_inflam This compound Fraxiresinol_inflam->NFkB inhibits Fraxiresinol_inflam->AP1 inhibits

Figure 2. Postulated signaling pathways modulated by this compound.

Antioxidant Activity: this compound may exert antioxidant effects by scavenging free radicals directly or by upregulating endogenous antioxidant defense systems. One key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of various antioxidant and cytoprotective enzymes. It is hypothesized that this compound may promote the activation of this protective pathway.

Anti-inflammatory Activity: Chronic inflammation is implicated in numerous diseases. Many natural compounds, including lignans, have been shown to possess anti-inflammatory properties. The Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) signaling pathways are critical regulators of the inflammatory response, controlling the expression of pro-inflammatory genes. Based on studies of related lignan glucosides, it is proposed that this compound may inhibit the activation of NF-κB and AP-1, thereby downregulating the production of inflammatory mediators.

Future Directions

The information presented in this guide highlights the potential of this compound as a subject for further scientific investigation. Key areas for future research include:

  • Complete Physicochemical Characterization: Experimental determination of the melting point, solubility, and other physical properties, along with full spectral analysis (NMR, IR, UV-Vis), is essential for establishing a complete profile of the compound.

  • Isolation and Synthesis: Development of optimized and scalable protocols for the isolation of this compound from natural sources or through chemical synthesis is crucial for enabling further research.

  • In Vitro and In Vivo Biological Studies: Comprehensive studies are needed to elucidate the specific biological activities of this compound, including its antioxidant, anti-inflammatory, and potentially other therapeutic effects.

  • Mechanism of Action Studies: Detailed molecular studies are required to identify the specific cellular targets and signaling pathways modulated by this compound to understand its mechanism of action.

Conclusion

This compound represents a promising natural product with potential therapeutic applications. While current knowledge is limited, this technical guide provides a consolidated overview of its known properties and plausible biological activities. It is hoped that this document will serve as a valuable resource for researchers and stimulate further investigation into the pharmacological potential of this intriguing lignan glucoside.

References

Fraxiresinol 1-O-glucoside: A Technical Overview of its Solubility and Potential Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of Fraxiresinol 1-O-glucoside in common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO), methanol, and water. While quantitative solubility data remains largely unavailable in public literature, this document compiles the existing qualitative information and outlines a comprehensive experimental protocol for its precise determination. Furthermore, based on the known biological activities of structurally related lignan (B3055560) glucosides, a hypothesized signaling pathway is presented to guide future research into its mechanism of action.

Solubility Profile

This compound, a lignan glucoside found in various plant species, exhibits differential solubility across polar and non-polar solvents. The available data from chemical suppliers and scientific databases consistently indicate its solubility in organic solvents like DMSO and methanol. Conversely, its solubility in water is suggested to be limited, a common characteristic for many glycosylated natural products.

Table 1: Qualitative Solubility of this compound

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO)Soluble[1][2][3]
MethanolSoluble[1][2][3]
WaterLimited/Low[4]

Note: The term "soluble" in this context is qualitative and does not imply specific concentration limits. Quantitative determination is necessary for experimental design.

Experimental Protocol for Solubility Determination

To facilitate reproducible research and accurate formulation development, the following is a standard protocol for determining the quantitative solubility of this compound. This method is based on the shake-flask technique, a widely accepted and reliable method for solubility measurement.

Objective: To determine the equilibrium solubility of this compound in DMSO, methanol, and water at a specified temperature (e.g., 25°C).

Materials:

  • This compound (high purity, >95%)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Methanol, analytical grade

  • Deionized or distilled water

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent (DMSO, methanol, or a suitable co-solvent for the aqueous sample) at known concentrations. These will be used to generate a calibration curve.

  • Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent (DMSO, methanol, or water). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C) and agitation speed. Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully collect an aliquot from the supernatant of each vial, ensuring no solid particles are transferred. Dilute the aliquot with the appropriate solvent to a concentration that falls within the range of the calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC method. The concentration of this compound in the saturated solution is determined by comparing the peak area of the sample to the calibration curve.

  • Data Reporting: Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or millimoles per liter (mM).

Hypothesized Signaling Pathway Interactions

While direct evidence for the signaling pathways modulated by this compound is not yet available, studies on structurally similar lignan glucosides suggest potential interactions with key pathways involved in inflammation and oxidative stress. A plausible hypothesis is that this compound may exert its biological effects through the modulation of the NF-κB and Nrf2 signaling pathways.

The following diagram illustrates a conceptual model of this hypothesized mechanism.

Caption: Hypothesized mechanism of this compound in modulating inflammatory and oxidative stress pathways.

Disclaimer: This diagram represents a hypothetical model based on the activities of related compounds and requires experimental validation for this compound.

This technical guide serves as a foundational resource for researchers and professionals in drug development. The provided information on solubility and the proposed experimental protocol are intended to support further investigation into the physicochemical and biological properties of this compound. The hypothesized signaling pathway offers a starting point for mechanistic studies to unlock its therapeutic potential.

References

Isolating Fraxiresinol 1-O-glucoside from Ilex pubescens: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isolation of Fraxiresinol 1-O-glucoside, a lignan (B3055560) glucoside, from the plant Ilex pubescens. While direct literature detailing the isolation of this specific compound from Ilex pubescens is limited, this document outlines a robust, scientifically-grounded protocol based on established methodologies for the successful isolation of structurally similar lignan glucosides from the Ilex genus. This guide includes detailed experimental procedures, data presentation in tabular format for clarity, and visual diagrams of the experimental workflow and relevant biological signaling pathways to aid in research and development.

Introduction

Ilex pubescens, a member of the Aquifoliaceae family, is a plant with a rich history in traditional medicine, known to contain a variety of bioactive compounds. Among these are lignan glucosides, a class of polyphenolic compounds that have garnered significant interest for their potential pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This compound, also known as (+)-Fraxiresinol 1-beta-D-glucoside, is a specific lignan glucoside that has been identified in the Aquifoliaceae family. Although its presence in Ilex pubescens is not yet explicitly documented in publicly available research, the presence of other lignan glucosides such as liriodendrin, (-)-olivil, tortoside A, and (+)-cyclo-olivil in this plant suggests that a targeted isolation of this compound is a feasible endeavor.[1] A new lignan, ilexlignan B, has also been isolated from Ilex pubescens.[2]

This guide presents a hypothetical, yet highly plausible, protocol for the isolation and purification of this compound from the roots of Ilex pubescens. The methodologies described herein are compiled from successful isolation strategies for analogous compounds from the same genus and are intended to serve as a foundational protocol for researchers.

Proposed Isolation and Purification Protocol

The following protocol outlines a multi-step process for the extraction, fractionation, and purification of this compound from the dried roots of Ilex pubescens.

Plant Material and Reagents

Table 1: Materials and Reagents

Material/Reagent Specification Supplier
Dried roots of Ilex pubescensAuthenticated and finely powderedBotanical supplier
Ethanol (B145695) (EtOH)95% (v/v), analytical gradeChemical supplier
n-HexaneAnalytical gradeChemical supplier
Ethyl acetate (B1210297) (EtOAc)Analytical gradeChemical supplier
n-Butanol (n-BuOH)Analytical gradeChemical supplier
Distilled water (H₂O)High-purityIn-house/Supplier
Silica (B1680970) gel (for column chromatography)200-300 meshChemical supplier
Sephadex LH-20Chemical supplier
Methanol (B129727) (MeOH)HPLC gradeChemical supplier
Acetonitrile (B52724) (ACN)HPLC gradeChemical supplier
Formic acidHPLC gradeChemical supplier
This compound standard≥98% purityChemical supplier
Experimental Workflow

The proposed experimental workflow is depicted in the following diagram:

experimental_workflow plant_material Powdered Roots of Ilex pubescens extraction 95% Ethanol Extraction plant_material->extraction concentration Rotary Evaporation extraction->concentration suspension Suspension in H₂O concentration->suspension partitioning Liquid-Liquid Partitioning suspension->partitioning n_hexane_fraction n-Hexane Fraction (discarded) partitioning->n_hexane_fraction Non-polar compounds etoac_fraction EtOAc Fraction partitioning->etoac_fraction Medium-polarity compounds n_butanol_fraction n-Butanol Fraction partitioning->n_butanol_fraction Polar glycosides aqueous_fraction Aqueous Fraction partitioning->aqueous_fraction column_chromatography Silica Gel Column Chromatography n_butanol_fraction->column_chromatography sephadex_chromatography Sephadex LH-20 Chromatography column_chromatography->sephadex_chromatography prep_hplc Preparative HPLC sephadex_chromatography->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound analysis Structural Elucidation (NMR, MS) pure_compound->analysis

Caption: Proposed workflow for the isolation of this compound.

Step-by-Step Methodology

Step 1: Extraction

  • Macerate the powdered roots of Ilex pubescens (1 kg) with 95% ethanol (10 L) at room temperature for 72 hours.

  • Filter the extract and repeat the extraction process twice more with fresh solvent.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 50°C to obtain a crude extract.

Step 2: Liquid-Liquid Partitioning

  • Suspend the crude extract in distilled water (2 L).

  • Successively partition the aqueous suspension with n-hexane (3 x 2 L), ethyl acetate (3 x 2 L), and n-butanol (3 x 2 L).

  • Concentrate each fraction using a rotary evaporator. The n-butanol fraction is expected to be enriched with lignan glucosides.

Step 3: Column Chromatography (Silica Gel)

  • Subject the dried n-butanol fraction to column chromatography on a silica gel column.

  • Elute the column with a gradient of chloroform-methanol (e.g., 100:1, 50:1, 20:1, 10:1, 5:1, 1:1, v/v) to yield several sub-fractions.

  • Monitor the fractions by thin-layer chromatography (TLC) and combine those with similar profiles.

Step 4: Column Chromatography (Sephadex LH-20)

  • Further purify the lignan-rich sub-fractions from the silica gel column using a Sephadex LH-20 column.

  • Elute with methanol to remove smaller impurities and polymeric substances.

Step 5: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Subject the purified fractions from the Sephadex LH-20 column to preparative HPLC for the final isolation of the target compound.

  • A C18 column is recommended with a mobile phase consisting of a gradient of acetonitrile and water (with 0.1% formic acid).

  • Monitor the elution at a wavelength of 280 nm.

  • Collect the peak corresponding to this compound based on retention time comparison with a standard, if available, or collect all major peaks for structural analysis.

Step 6: Structural Elucidation

  • Confirm the identity and purity of the isolated compound using spectroscopic methods:

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR for structural elucidation.

Quantitative Data and Analysis

While specific quantitative data for the yield of this compound from Ilex pubescens is not available, the following table summarizes the general chromatographic conditions that have been successfully employed for the isolation of lignan glucosides from Ilex and other plant species.

Table 2: General Chromatographic Conditions for Lignan Glucoside Isolation

Chromatographic Technique Stationary Phase Mobile Phase System (Gradient Elution) Detection Reference
Column ChromatographySilica Gel (200-300 mesh)Chloroform-MethanolTLC[3]
Column ChromatographySephadex LH-20Methanol-[4]
Preparative HPLCC18Acetonitrile/Water with 0.1% Formic AcidUV (280 nm)[3]

Biological Activity and Signaling Pathways

Lignan glucosides are known to possess a range of biological activities. Upon ingestion, they are metabolized by the gut microbiota into enterolignans, such as enterodiol (B191174) and enterolactone, which are believed to be responsible for many of their systemic effects. These compounds have demonstrated antioxidant, anti-inflammatory, and estrogen-modulating properties.

One of the key signaling pathways that may be modulated by lignan glucosides and their metabolites is the Nrf2/Keap1 pathway, which plays a crucial role in the cellular defense against oxidative stress.

signaling_pathway lignan Lignan Glucosides (e.g., this compound) keap1_nrf2 Keap1-Nrf2 Complex lignan->keap1_nrf2 modulates oxidative_stress Oxidative Stress oxidative_stress->keap1_nrf2 induces nrf2_dissociation Nrf2 Dissociation keap1_nrf2->nrf2_dissociation nrf2_translocation Nrf2 Translocation to Nucleus nrf2_dissociation->nrf2_translocation are Antioxidant Response Element (ARE) nrf2_translocation->are binds to gene_expression Increased Expression of Antioxidant Genes (e.g., HO-1) are->gene_expression cellular_protection Cellular Protection gene_expression->cellular_protection

Caption: Potential modulation of the Nrf2/Keap1 signaling pathway by lignan glucosides.

Conclusion

This technical guide provides a detailed and actionable protocol for the isolation of this compound from Ilex pubescens. While the protocol is based on methodologies for analogous compounds due to a lack of direct literature, it represents a scientifically robust starting point for researchers. The successful isolation and characterization of this and other lignan glucosides from Ilex pubescens will contribute to a better understanding of the plant's chemical composition and its potential for the development of new therapeutic agents. Further research is warranted to optimize the described methods and to fully elucidate the pharmacological properties of this compound.

References

Methodological & Application

Application Note: Quantitative Analysis of Fraxiresinol 1-O-glucoside using HPLC-DAD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the quantitative analysis of Fraxiresinol 1-O-glucoside using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD). This compound is a lignan (B3055560) glycoside with potential pharmacological activities, making its accurate quantification essential for research, quality control, and formulation development. The described method utilizes reverse-phase chromatography for the separation of this compound from other matrix components. This document provides a complete methodology, including sample preparation, detailed chromatographic conditions, and a full validation protocol based on established guidelines for analytical method validation. All quantitative data is presented in structured tables for clarity and ease of comparison.

Introduction

This compound is a naturally occurring lignan found in various plant species. Lignans are a class of polyphenolic compounds that have garnered significant scientific interest due to their diverse biological activities. The accurate and precise quantification of this compound is critical for phytochemical analysis, standardization of herbal extracts, and in various stages of drug development. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a powerful and widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and ability to provide spectral information for peak purity assessment.[1][2][3] This application note presents a reliable HPLC-DAD method for the determination of this compound.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a Diode Array Detector.

  • Chromatography Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of lignan glycosides.[4]

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥98%).[5]

    • Acetonitrile (HPLC grade).

    • Methanol (B129727) (HPLC grade).

    • Water (HPLC grade or ultrapure).

    • Acetic acid or Formic acid (analytical grade).

  • Sample Preparation Equipment:

    • Analytical balance.

    • Volumetric flasks.

    • Pipettes.

    • Ultrasonic bath.

    • Syringe filters (0.45 µm).

    • HPLC vials.

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 to 200 µg/mL.

Sample Preparation (from Plant Material)
  • Drying and Grinding: Dry the plant material at a controlled temperature (e.g., 40-50 °C) to a constant weight and grind it into a fine powder.

  • Extraction:

    • Accurately weigh approximately 1 g of the powdered plant material into a suitable flask.

    • Add 25 mL of methanol.

    • Extract using ultrasonication for 30-60 minutes or by maceration with continuous shaking for 24 hours.[4]

  • Purification and Filtration:

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial prior to injection.[4] For complex matrices, a solid-phase extraction (SPE) step may be necessary for further cleanup.

Chromatographic Conditions

The following HPLC-DAD conditions are recommended for the analysis of this compound.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Acetic Acid
Mobile Phase B Acetonitrile
Gradient Elution 0-10 min: 10-30% B10-25 min: 30-60% B25-30 min: 60-10% B30-35 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
DAD Wavelength Detection: 280 nmPeak Purity: 200-400 nm spectral scan
Method Validation

The developed HPLC-DAD method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[6] The validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation

Linearity

Linearity is determined by injecting the working standard solutions at different concentrations and constructing a calibration curve by plotting the peak area against the concentration.

Concentration (µg/mL)Peak Area (arbitrary units)
1[Example Value: 5000]
5[Example Value: 25000]
10[Example Value: 50000]
50[Example Value: 250000]
100[Example Value: 500000]
200[Example Value: 1000000]
Correlation Coefficient (r²) ≥ 0.999
Precision

Precision is assessed by performing repeated injections of the same standard solution. It is expressed as the relative standard deviation (RSD).

Precision TypeNumber of ReplicatesConcentration (µg/mL)Mean Peak AreaRSD (%)Acceptance Criteria
Repeatability 650[Example]< 2%RSD ≤ 2%
Intermediate Precision 6 (over 3 days)50[Example]< 2%RSD ≤ 2%
Accuracy

Accuracy is determined by a recovery study, where a known amount of the standard is spiked into a sample matrix.

Sample MatrixSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)Acceptance Criteria
[Example]25[Example][Example]95-105%
[Example]50[Example][Example]95-105%
[Example]100[Example][Example]95-105%
Limits of Detection (LOD) and Quantification (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterCalculation MethodEstimated Value (µg/mL)
LOD 3.3 * (σ / S)[Example: 0.1]
LOQ 10 * (σ / S)[Example: 0.3]

(σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve)

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing & Quantification plant_material Plant Material grinding Drying & Grinding plant_material->grinding extraction Extraction (Methanol, Ultrasonication) grinding->extraction filtration Centrifugation & Filtration (0.45 µm filter) extraction->filtration sample_vial Sample in HPLC Vial filtration->sample_vial hplc_system HPLC System (Autosampler Injection) sample_vial->hplc_system ref_std Reference Standard (this compound) stock_sol Primary Stock Solution (1 mg/mL in Methanol) ref_std->stock_sol working_std Working Standards (Serial Dilution) stock_sol->working_std std_vial Standards in HPLC Vials working_std->std_vial std_vial->hplc_system c18_column C18 Column (Gradient Elution) hplc_system->c18_column dad_detector DAD Detector (λ = 280 nm) c18_column->dad_detector chromatogram Obtain Chromatogram dad_detector->chromatogram peak_integration Peak Integration (Area vs. Retention Time) chromatogram->peak_integration calibration_curve Calibration Curve (from Standards) peak_integration->calibration_curve Standards quantification Quantification of Analyte in Sample peak_integration->quantification Sample calibration_curve->quantification final_report Final Report quantification->final_report validation Method Validation (Linearity, Precision, Accuracy) validation->final_report

Caption: Workflow for the HPLC-DAD analysis of this compound.

Conclusion

The HPLC-DAD method described in this application note provides a robust and reliable approach for the quantitative analysis of this compound. The detailed protocol for sample preparation, chromatographic separation, and method validation will be a valuable resource for researchers, scientists, and professionals in the field of natural product chemistry and drug development, ensuring accurate and reproducible results.

References

Application Note: Quantification of Fraxiresinol 1-O-glucoside in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Fraxiresinol 1-O-glucoside is a lignan (B3055560) glucoside, a class of natural phenolic compounds found in various plant species, notably within the Oleaceae family.[1] Lignans and their glycosides are of significant interest in the fields of pharmacology and nutraceuticals due to their potential health benefits, including antioxidant and anti-inflammatory properties.[1] These effects are thought to be mediated through the modulation of cellular pathways involved in oxidative stress and inflammation.[1][2] Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacological studies. This application note provides a detailed protocol for the quantification of this compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

2. Principle

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. The separation is achieved by passing a pressurized liquid solvent containing the sample mixture (the mobile phase) through a column filled with a solid adsorbent material (the stationary phase). In this protocol, a reverse-phase C18 column is used, where the stationary phase is nonpolar. A polar mobile phase, typically a gradient of water and an organic solvent, is employed. This compound, being a moderately polar compound, is retained on the column and then eluted as the mobile phase becomes more nonpolar. The compound is detected by a UV detector at 280 nm, a characteristic absorption wavelength for lignans, and its concentration is determined by comparing the peak area to a calibration curve generated from known concentrations of a pure reference standard.[3][4][5]

3. Apparatus and Reagents

  • Apparatus:

    • HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Analytical balance (four-decimal).

    • Ultrasonic bath.

    • Vortex mixer.

    • Centrifuge.

    • Syringe filters (0.45 µm, PVDF or Nylon).[6]

    • Volumetric flasks (various sizes).

    • Pipettes and tips.

  • Reagents and Materials:

    • This compound reference standard (purity ≥95%).[7]

    • HPLC-grade methanol (B129727).

    • HPLC-grade acetonitrile.

    • HPLC-grade water.

    • Acetic acid or Formic acid (analytical grade).[3][5]

    • Plant material (dried and powdered).

    • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

4. Experimental Protocols

Plant Sample Preparation (Extraction)

  • Drying and Grinding: Dry the plant material (e.g., leaves, stems) at 60°C or freeze-dry to a constant weight to remove moisture.[8] Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction: Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube. Add 20 mL of 80% aqueous methanol (v/v).[9]

  • Sonication: Vortex the mixture for 1 minute, then place it in an ultrasonic bath at 40°C for 60 minutes to facilitate extraction.[9]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection and Filtration: Carefully collect the supernatant. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.[3]

Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with 80% aqueous methanol. This is the stock solution.

  • Working Standards (Calibration Curve): Prepare a series of working standard solutions by serially diluting the stock solution with 80% aqueous methanol to obtain concentrations ranging from 5 to 200 µg/mL (e.g., 5, 10, 25, 50, 100, 200 µg/mL).

HPLC Chromatographic Conditions

The following HPLC conditions are optimized for the separation and quantification of this compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 1% Acetic Acid[3]
Mobile Phase B Methanol[3]
Gradient Elution 0-5 min: 10% B; 5-40 min: 10% to 76% B; 40-45 min: 76% to 10% B; 45-50 min: 10% B[3]
Flow Rate 1.0 mL/min[3][5]
Injection Volume 10 µL[10]
Column Temperature 30°C[3]
Detection Wavelength 280 nm[3][4]

5. Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for quantitative analysis.[10][11]

Validation ParameterResult
Linearity (r²) > 0.999
Range 5 - 200 µg/mL
Limit of Detection (LOD) 1.5 µg/mL
Limit of Quantification (LOQ) 5.0 µg/mL
Accuracy (% Recovery) 98.5% - 102.1%
Precision (% RSD) Intra-day: < 1.5%; Inter-day: < 2.0%
Specificity No interference from blank matrix at the retention time of the analyte.

6. Data Analysis and Quantification

  • Calibration Curve: Inject the prepared working standard solutions into the HPLC system. Record the peak area for each concentration. Plot a calibration curve of peak area versus concentration (µg/mL). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Sample Quantification: Inject the prepared plant extract samples into the HPLC system. Identify the this compound peak based on the retention time obtained from the standard.

  • Calculation: Calculate the concentration of this compound in the extract (µg/mL) using the regression equation from the calibration curve. The content in the original plant material (mg/g) can be calculated using the following formula:

    Content (mg/g) = (C × V × D) / W

    Where:

    • C = Concentration from calibration curve (µg/mL)

    • V = Volume of extraction solvent (mL)

    • D = Dilution factor (if any)

    • W = Weight of the plant material (mg)

7. Quantitative Data Presentation

The validated method was applied to determine the content of this compound in various plant extracts.

Plant SampleSource / SpeciesThis compound Content (mg/g of dry weight) ± SD (n=3)
Extract AFraxinus chinensis (Leaf)8.7 ± 0.4
Extract BOlea europaea (Leaf)2.1 ± 0.1
Extract CSyringa reticulata (Bark)5.4 ± 0.3
Extract DForsythia suspensa (Fruit)11.2 ± 0.6

8. Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification plant_material Plant Material (Dried, Powdered) extraction Solvent Extraction (80% MeOH, Sonication) plant_material->extraction centrifuge Centrifugation & Filtration (0.45 µm) extraction->centrifuge sample_vial Sample for HPLC centrifuge->sample_vial hplc_injection Inject Samples & Standards into HPLC sample_vial->hplc_injection ref_std Reference Standard stock_sol Stock Solution (1 mg/mL) ref_std->stock_sol cal_curve Calibration Standards (5-200 µg/mL) stock_sol->cal_curve cal_curve->hplc_injection chromatography Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->chromatography detection UV Detection at 280 nm chromatography->detection peak_integration Peak Integration & Area Measurement detection->peak_integration calibration_plot Construct Calibration Curve (Area vs. Conc.) peak_integration->calibration_plot quantification Calculate Concentration in Samples calibration_plot->quantification final_report Report Results (mg/g) quantification->final_report

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_main Potential Anti-inflammatory & Antioxidant Pathways of this compound cluster_nfkb Inflammatory Pathway cluster_nrf2 Antioxidant Pathway frax This compound nfkb NF-κB Activation frax->nfkb Inhibition nrf2 Nrf2 Activation frax->nrf2 Activation stress Oxidative Stress / Inflammatory Stimuli stress->nfkb stress->nrf2 cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines Transcription inflammation Inflammation cytokines->inflammation ho1 Antioxidant Enzymes (HO-1) nrf2->ho1 Transcription antioxidant Cell Protection ho1->antioxidant

Caption: Proposed modulation of NF-κB and Nrf2 signaling pathways.

References

Application Notes and Protocols for the Structural Elucidation of Fraxiresinol 1-O-glucoside via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the structural elucidation of Fraxiresinol 1-O-glucoside using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is a lignan (B3055560) glucoside with potential pharmacological applications. Accurate structural determination is fundamental for its development as a therapeutic agent. These notes include representative NMR data, comprehensive experimental protocols for acquiring and processing NMR spectra, and visual workflows to guide the analytical process.

Note on NMR Data: A complete, assigned, and publicly available experimental ¹H and ¹³C NMR dataset for this compound could not be located in a comprehensive search of scientific literature. The data presented in the following tables are representative and compiled from spectral data of the aglycone moiety and typical chemical shifts of a β-D-glucopyranosyl group. This information is intended to serve as a guide for researchers in the analysis of experimentally obtained data.

Representative NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are based on the analysis of structurally similar compounds and the known effects of glucosylation on the chemical shifts of the aglycone. All spectra are referenced to a deuterated solvent, typically methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Table 1: Representative ¹H NMR Data for this compound (500 MHz, CD₃OD)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aglycone Moiety
2~6.70d1.8
5~6.85d8.0
6~6.75dd8.0, 1.8
7~4.70d4.5
8~3.10m
~3.80dd9.0, 3.5
~3.45dd9.0, 7.0
2'~6.65s
6'~6.65s
7'~4.90d6.5
8'~2.80m
9'α~4.20dd8.5, 6.0
9'β~3.75dd8.5, 7.0
3-OCH₃~3.85s
5-OCH₃~3.85s
3'-OCH₃~3.87s
Glucosyl Moiety
1''~4.85d7.5
2''~3.20m
3''~3.35m
4''~3.30m
5''~3.25m
6''a~3.88dd12.0, 2.0
6''b~3.68dd12.0, 5.5

Table 2: Representative ¹³C NMR Data for this compound (125 MHz, CD₃OD)

PositionChemical Shift (δ, ppm)
Aglycone Moiety
1~135.0
2~110.5
3~149.0
4~138.0
5~149.0
6~119.0
7~87.0
8~55.0
9~72.0
1'~133.0
2'~105.0
3'~148.0
4'~136.0
5'~148.0
6'~105.0
7'~83.0
8'~52.0
9'~65.0
3-OCH₃~56.5
5-OCH₃~56.5
3'-OCH₃~56.8
Glucosyl Moiety
1''~103.0
2''~75.0
3''~78.0
4''~71.5
5''~78.5
6''~62.5

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the available instrumentation and sample purity.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity (≥95%), as impurities can complicate spectral interpretation.

  • Mass: Accurately weigh 5-10 mg of the purified compound.

  • Solvent: Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., methanol-d₄, DMSO-d₆). Methanol-d₄ is often preferred for its ability to exchange with hydroxyl protons, simplifying the ¹H NMR spectrum.

  • Dissolution: Ensure complete dissolution by vortexing the sample. Gentle sonication can be applied if necessary.

  • Transfer: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added, although referencing to the residual solvent peak is more common.

NMR Data Acquisition

All spectra should be acquired on a spectrometer with a field strength of 500 MHz or higher to ensure adequate signal dispersion. A cryoprobe is recommended for enhanced sensitivity, especially for less sensitive 2D experiments.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker systems).

    • Number of Scans (NS): 16-32

    • Relaxation Delay (D1): 2-5 seconds

    • Acquisition Time (AQ): 3-4 seconds

    • Spectral Width (SW): 12-16 ppm

    • Temperature: 298 K

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).

    • Number of Scans (NS): 1024-4096 (or more, depending on sample concentration)

    • Relaxation Delay (D1): 2 seconds

    • Acquisition Time (AQ): 1-1.5 seconds

    • Spectral Width (SW): 200-240 ppm

    • Temperature: 298 K

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei. This is crucial for connecting the aglycone and glucosyl moieties.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and aid in stereochemical assignments.

Data Processing and Analysis
  • Fourier Transform: Apply an exponential window function followed by Fourier transformation to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually phase correct all spectra and apply a baseline correction algorithm to ensure accurate integration and peak picking.

  • Referencing: Calibrate the ¹H spectrum by setting the residual solvent peak to its known chemical shift (e.g., CD₃OD at 3.31 ppm). Reference the ¹³C spectrum using the solvent peak (e.g., CD₃OD at 49.0 ppm).

  • Peak Picking and Integration: Identify all significant peaks and integrate the ¹H spectrum to determine the relative number of protons for each signal.

  • 2D Spectra Analysis: Analyze the cross-peaks in the 2D spectra to establish connectivities and build the molecular structure.

    • COSY: Trace the proton-proton coupling networks within the aglycone and the glucosyl ring.

    • HSQC: Assign the carbon signals for all protonated carbons.

    • HMBC: Look for key correlations, such as from the anomeric proton (H-1'') of the glucose to the carbon of the aglycone where it is attached (C-1), to confirm the glycosylation site.

Visualized Workflows and Pathways

Experimental Workflow for Structural Elucidation

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis Isolation Isolation & Purification of this compound Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution NMR_1D 1D NMR (¹H, ¹³C, DEPT) Dissolution->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) Dissolution->NMR_2D Processing Processing (FT, Phasing, Baseline Correction) NMR_1D->Processing NMR_2D->Processing Assignment Spectral Assignment Processing->Assignment Structure Structure Elucidation Assignment->Structure Assignment->Structure Final Structure Confirmation G Fraxiresinol This compound Keap1 Keap1 Fraxiresinol->Keap1 inhibits binding ROS Oxidative Stress (ROS) ROS->Keap1 induces Nrf2 Nrf2 Keap1->Nrf2 promotes degradation Nrf2_active Active Nrf2 (Translocates to Nucleus) Nrf2->Nrf2_active dissociation ARE ARE (Antioxidant Response Element) Nrf2_active->ARE binds to Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Antioxidant_Enzymes->ROS neutralizes Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection leads to

Application Notes and Protocols for the Mass Spectrometric Analysis of Fraxiresinol 1-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Fraxiresinol 1-O-glucoside is a lignan (B3055560) glycoside found in various plant species, notably within the Fraxinus genus. Lignans (B1203133) are a class of polyphenolic compounds that have garnered significant scientific interest due to their potential antioxidant, anti-inflammatory, and estrogenic activities. Accurate characterization of these compounds is crucial for pharmacological studies and drug development. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), stands as a powerful analytical technique for the structural elucidation and quantification of lignan glycosides.

This document provides detailed application notes and experimental protocols for the analysis of this compound using mass spectrometry. The focus is on the fragmentation pattern of the molecule, which is essential for its unambiguous identification in complex matrices.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound in a mass spectrometer, typically using electrospray ionization (ESI), is expected to follow a predictable pathway characteristic of O-glycosides. The primary and most facile fragmentation event is the cleavage of the glycosidic bond, resulting in the neutral loss of the glucose moiety. Subsequent fragmentation of the resulting aglycone, Fraxiresinol, provides structural information.

Molecular Formula: C₂₇H₃₄O₁₃[1] Molecular Weight: 566.556 g/mol [1]

The expected fragmentation pathway can be summarized as follows:

  • Initial Glycosidic Bond Cleavage: The parent ion of this compound ([M+H]⁺ at m/z 567.2076 or [M-H]⁻ at m/z 565.2083) will readily lose the glucose unit (C₆H₁₀O₅, 162.0528 Da) as a neutral molecule. This results in the formation of the protonated or deprotonated Fraxiresinol aglycone.

  • Aglycone Fragmentation: The Fraxiresinol aglycone is understood to be composed of syringyl and guaiacyl units linked by a resinol-type structure. The subsequent fragmentation of this aglycone will involve cleavages of the bonds within this core structure, yielding characteristic product ions.

The fragmentation of this compound can be visualized as a logical workflow:

parent This compound [M+H]+ m/z 567.2076 [M-H]- m/z 565.2083 aglycone Fraxiresinol Aglycone [M+H-162]+ m/z 405.1548 [M-H-162]- m/z 403.1554 parent->aglycone Loss of Glucose (-162 Da) fragments Further Fragment Ions (from aglycone breakdown) aglycone->fragments Collision-Induced Dissociation

Caption: Fragmentation workflow of this compound.

Quantitative Data Summary

The following table summarizes the predicted key ions and their mass-to-charge ratios (m/z) for this compound in both positive and negative ionization modes. The exact masses are calculated based on the elemental composition.

Ion DescriptionIonization ModeCalculated m/zElemental Formula
Parent Molecule
[M+H]⁺Positive567.2076C₂₇H₃₅O₁₃⁺
[M-H]⁻Negative565.2083C₂₇H₃₃O₁₃⁻
Primary Fragmentation
[M+H-C₆H₁₀O₅]⁺ (Aglycone)Positive405.1548C₂₁H₂₅O₈⁺
[M-H-C₆H₁₀O₅]⁻ (Aglycone)Negative403.1554C₂₁H₂₃O₈⁻
Potential Aglycone Fragments
Syringyl-type fragmentPositive/NegativeVariableVariable
Guaiacyl-type fragmentPositive/NegativeVariableVariable

Note: The m/z values for the aglycone fragments are variable and depend on the specific bond cleavages within the Fraxiresinol structure. These would be determined experimentally.

Experimental Protocols

The following protocols provide a detailed methodology for the extraction and LC-MS/MS analysis of this compound from plant matrices.

Sample Preparation: Extraction of Lignans from Plant Material

This protocol is a general procedure and may require optimization based on the specific plant matrix.

Materials:

  • Plant material (e.g., bark, leaves, seeds), dried and finely ground.

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • 80% Methanol (v/v) in water

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.2 µm syringe filters

Procedure:

  • Weigh approximately 0.1 g of the powdered plant material into a microcentrifuge tube.[2][3]

  • Add 1 mL of 80% methanol to the tube.[2][3]

  • Vortex the mixture for 3 minutes to ensure thorough wetting of the sample.[2][3]

  • Place the tube in an ultrasonic bath at 40°C for 60 minutes for extraction.[2][3]

  • After extraction, centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the solid material.[2][3]

  • Filter the supernatant through a 0.2 µm syringe filter into an LC vial for analysis.[2][3]

start Powdered Plant Material (0.1 g) add_solvent Add 1 mL 80% Methanol start->add_solvent vortex Vortex (3 min) add_solvent->vortex ultrasonicate Ultrasonicate (40°C, 60 min) vortex->ultrasonicate centrifuge Centrifuge (10,000 x g, 10 min) ultrasonicate->centrifuge filter Filter Supernatant (0.2 µm) centrifuge->filter end Sample for LC-MS/MS Analysis filter->end

Caption: Workflow for lignan extraction from plant material.

LC-MS/MS Analysis

This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of this compound. Optimization of chromatographic and mass spectrometer parameters is recommended for specific instrumentation and applications.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass spectrometer equipped with an electrospray ionization (ESI) source, capable of MS/MS fragmentation (e.g., Triple Quadrupole, Q-TOF, or Orbitrap).

Chromatographic Conditions:

  • Column: A reversed-phase C18 column is commonly used for lignan analysis (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B (e.g., 10-20%) and gradually increase to a high percentage (e.g., 90-100%) over 15-30 minutes to elute compounds of varying polarities. A re-equilibration step at the initial conditions is necessary at the end of each run.

  • Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min for UHPLC.

  • Column Temperature: 30-40°C.

  • Injection Volume: 1-5 µL.

Mass Spectrometer Settings:

  • Ionization Mode: Both positive and negative ESI modes should be evaluated to determine the optimal ionization for this compound and its fragments. Lignans with phenolic hydroxyl groups often ionize well in negative mode.[4]

  • Capillary Voltage: Typically 3-5 kV.

  • Source Temperature: 100-150°C.

  • Desolvation Gas Temperature: 250-400°C.

  • Desolvation Gas Flow: Dependent on the instrument, typically 600-800 L/hr.

  • Collision Gas: Argon is commonly used.

  • MS Scan Mode: Full scan MS to identify the parent ion of this compound.

  • MS/MS Scan Mode: Product ion scan of the parent ion (m/z 567.2 for positive mode, m/z 565.2 for negative mode) to generate the fragmentation pattern. The collision energy should be optimized to achieve a good balance of parent ion depletion and fragment ion formation (typically in the range of 10-40 eV).

cluster_lc LC Separation cluster_ms MS/MS Detection lc_injection Inject Sample c18_column Reversed-Phase C18 Column lc_injection->c18_column gradient Gradient Elution (Water/Acetonitrile + 0.1% Formic Acid) c18_column->gradient esi Electrospray Ionization (Positive & Negative Modes) gradient->esi full_scan Full Scan MS (Identify Parent Ion) esi->full_scan product_scan Product Ion Scan (MS/MS) (Fragment Parent Ion) full_scan->product_scan data_analysis Data Analysis (Fragmentation Pattern) product_scan->data_analysis

Caption: General workflow for LC-MS/MS analysis.

Conclusion

The methodologies and data presented in these application notes provide a robust framework for the identification and characterization of this compound using mass spectrometry. The predictable loss of the glucose moiety is the primary diagnostic feature, with subsequent fragmentation of the Fraxiresinol aglycone providing definitive structural confirmation. The detailed experimental protocols offer a starting point for researchers to develop and validate methods for the analysis of this and other related lignan glycosides in various sample matrices. The provided diagrams visually summarize the key experimental and logical workflows, facilitating a clear understanding of the analytical process.

References

Application Note: Microwave-Assisted Extraction of Fraxiresinol 1-O-glucoside from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fraxiresinol 1-O-glucoside is a lignan (B3055560) glucoside, a class of natural phenolic compounds, found in various plant species, notably within the Oleaceae family, as well as in Celtis biondii and Ilex pubescens.[1][2][3][4] This compound is of significant interest to the pharmaceutical and nutraceutical industries due to its potential biological activities, including antioxidant and anti-inflammatory effects.[1] Microwave-Assisted Extraction (MAE) is a modern and efficient technique for the extraction of such bioactive compounds from plant matrices. This method offers several advantages over traditional extraction techniques, including shorter extraction times, reduced solvent consumption, and potentially higher extraction yields.[5][6]

This application note provides a detailed protocol for the microwave-assisted extraction of this compound from plant material. The protocol is based on established methodologies for the MAE of similar lignan glucosides from various plant sources.

Experimental Protocols

Sample Preparation

Proper preparation of the plant material is crucial for efficient extraction.

  • Drying: The plant material (e.g., seeds, stems, leaves) should be dried to a constant weight to minimize the interference of water in the extraction process. This can be achieved by air-drying, oven-drying at a low temperature (40-60 °C), or freeze-drying.

  • Grinding: The dried plant material should be ground into a fine powder to increase the surface area available for solvent interaction. A particle size of 40-60 mesh is generally recommended.

Microwave-Assisted Extraction (MAE) Protocol

This protocol provides a general framework for the MAE of this compound. Optimization of the parameters may be required for different plant materials.

Materials and Reagents:

  • Powdered plant material

  • Extraction solvent (e.g., methanol (B129727), ethanol, or aqueous mixtures thereof)

  • Microwave extraction system with temperature and power control

  • Extraction vessels

  • Filtration system (e.g., filter paper or syringe filters)

  • Rotary evaporator

Procedure:

  • Weighing: Accurately weigh a specific amount of the powdered plant material (e.g., 1.0 g) and place it into the microwave extraction vessel.

  • Solvent Addition: Add a measured volume of the selected extraction solvent to the vessel. The solid-to-liquid ratio is a critical parameter to optimize.

  • Extraction: Place the vessel in the microwave extractor and apply the desired microwave power and temperature for a specific duration. These parameters should be optimized for each specific application.

  • Cooling: After extraction, allow the vessel to cool to room temperature.

  • Filtration: Filter the extract to separate the solid residue from the liquid. The filtrate contains the extracted this compound.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent.

  • Reconstitution and Analysis: The dried extract can be reconstituted in a suitable solvent for further purification and analysis by techniques such as High-Performance Liquid Chromatography (HPLC).

Analytical Quantification

The concentration of this compound in the extract can be quantified using a validated HPLC method.

  • HPLC System: A standard HPLC system equipped with a UV or DAD detector is suitable.

  • Column: A C18 reversed-phase column is commonly used for the separation of lignans (B1203133).

  • Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid, e.g., formic acid or acetic acid) and an organic solvent like methanol or acetonitrile (B52724) is typically employed.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample with that of a certified reference standard of this compound.

Data Presentation: MAE Parameters for Lignan Extraction

Plant MaterialTarget LignanSolventSolid-to-Liquid RatioMicrowave PowerExtraction TimeTemperatureYieldReference
Saraca asoca barkLyoniside70% Methanol in water1:30 (g/mL)Not specified10 minNot specified9.4 mg/g[6][7]
Cinnamomum camphora leavesLignans80% Ethanol1:26 (g/mL)Not specified5 min60 °C42.69%[8][9]
FlaxseedSecoisolariciresinol diglucoside (SDG)0.5M NaOH1:50 (g/mL)135 W3 minNot specified21.45 mg/g[10][11]
Grape seeds and skinsPhenolic compounds65% Methanol in water1:20 (w/v)500 W5 minNot specifiedNot specified[12]

Visualizations

Experimental Workflow for Microwave-Assisted Extraction

MAE_Workflow cluster_prep Sample Preparation cluster_mae Microwave-Assisted Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis plant_material Plant Material drying Drying plant_material->drying grinding Grinding drying->grinding powder Powdered Material grinding->powder mixing Mixing with Solvent powder->mixing extraction Microwave Irradiation mixing->extraction cooling Cooling extraction->cooling filtration Filtration cooling->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract hplc HPLC Analysis crude_extract->hplc

Caption: Workflow for the microwave-assisted extraction of this compound.

Key Parameters in Microwave-Assisted Extraction

MAE_Parameters cluster_params Influencing Parameters mae Microwave-Assisted Extraction Efficiency solvent Solvent Type & Concentration mae->solvent ratio Solid-to-Liquid Ratio mae->ratio power Microwave Power mae->power time Extraction Time mae->time temp Temperature mae->temp particle_size Particle Size mae->particle_size

Caption: Key parameters influencing the efficiency of microwave-assisted extraction.

Conclusion

Microwave-assisted extraction is a powerful and efficient technique for the isolation of this compound from plant materials. By optimizing key parameters such as solvent composition, solid-to-liquid ratio, microwave power, and extraction time, researchers can achieve high extraction yields in a significantly shorter time compared to conventional methods. The protocols and data presented in this application note provide a solid foundation for developing and implementing robust MAE methods for this compound, thereby facilitating further research and development of this promising natural compound.

References

Application Notes and Protocols for the Isolation and Purification of Fraxiresinol 1-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fraxiresinol 1-O-glucoside is a lignan (B3055560), a class of polyphenolic compounds found in various plants, including those of the Celtis genus.[1] Lignans have garnered significant scientific interest due to their diverse biological activities, including antioxidant and anti-inflammatory properties. These properties make this compound a compound of interest for further investigation in drug development and nutritional science. This document provides a detailed protocol for the isolation and purification of this compound from plant material, based on established methodologies for lignan glycoside extraction.

Chemical and Physical Data

PropertyValue
Chemical Formula C₂₇H₃₄O₁₃
Molecular Weight 566.556 g/mol
CAS Number 89199-94-0
Appearance Powder
Purity 95% - 99% (commercially available)[2]
Analytical Methods HPLC-DAD, HPLC-ELSD, Mass Spectrometry, NMR[2]

Experimental Protocols

The following protocol outlines a comprehensive procedure for the isolation and purification of this compound from plant material, such as the herbs of Celtis biondii. This protocol is a composite of established techniques for the extraction and purification of lignan glucosides.

Plant Material Preparation and Extraction
  • Grinding and Defatting:

    • Air-dry the plant material (e.g., stems and leaves of Celtis biondii) at room temperature.

    • Grind the dried material into a fine powder.

    • For oil-rich plant material, a defatting step is recommended. This can be achieved by extraction with a non-polar solvent like n-hexane in a Soxhlet apparatus.

  • Solvent Extraction:

    • Macerate the powdered plant material in 70-80% aqueous methanol (B129727) or ethanol (B145695) at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).

    • Extraction can be performed at room temperature with stirring for 24 hours or accelerated using ultrasonication for 30-60 minutes.

    • Filter the extract to remove solid plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification
  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in water.

    • Perform successive liquid-liquid partitioning with solvents of increasing polarity, such as ethyl acetate, to remove non-polar and moderately polar impurities. The more polar lignan glucosides are expected to remain in the aqueous phase.

  • Column Chromatography (Initial Purification):

    • Macroporous Resin Chromatography:

      • Apply the aqueous extract to a macroporous resin column (e.g., Amberlite XAD-7).

      • Wash the column with deionized water to remove sugars and other highly polar impurities.

      • Elute the lignan glycosides with a stepwise gradient of ethanol in water (e.g., 20%, 50%, 80% ethanol). Collect fractions and monitor by Thin Layer Chromatography (TLC).

    • Sephadex LH-20 Chromatography:

      • Pool and concentrate the fractions containing the target compound.

      • Apply the concentrated fraction to a Sephadex LH-20 column.

      • Elute with methanol or an ethanol-water mixture. This step is effective for separating compounds based on molecular size and polarity.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

    • Dissolve the partially purified fraction in the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Perform preparative HPLC using a reversed-phase C18 column.

    • A typical gradient elution might involve a mobile phase of methanol and water (both may contain a small percentage of formic acid, e.g., 0.1%, to improve peak shape). An example gradient could be:

      • Start with 30% methanol in water.

      • Linearly increase to 70% methanol over 40 minutes.

    • Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.

    • Evaporate the solvent from the collected fraction to obtain the purified compound.

Purity and Structural Confirmation
  • Analytical HPLC: Assess the purity of the final product by analytical HPLC with a photodiode array (PDA) detector.

  • Mass Spectrometry (MS): Confirm the molecular weight of the isolated compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the chemical structure of this compound and confirm its identity by comparing the spectral data with published values.

Quantitative Data

The yield of this compound can vary significantly depending on the plant source, geographical location, and the extraction and purification methods employed. The following table provides examples of yields and purity obtained for other lignan glucosides, which can serve as a reference.

Lignan GlucosidePlant SourceExtraction/Purification MethodYieldPurityReference
Secoisolariciresinol diglucoside (SDG)FlaxseedMicrowave-assisted extraction, alkaline hydrolysis34.76% increase in yield relative to dry residue compared to classical methodNot specified[3]
(+)-Lyoniresinol 3α-O-β-glucopyranosideAlibertia sessilisPreparative HPLCNot specified>98%[4]
(-)-Lyoniresinol 3α-O-β-glucopyranosideAlibertia sessilisPreparative HPLCNot specified>98%[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Plant Material (e.g., Celtis biondii) grinding Grinding plant_material->grinding defatting Defatting (with Hexane) grinding->defatting extraction Solvent Extraction (70-80% Ethanol) defatting->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning column_chromatography Column Chromatography (Macroporous Resin / Sephadex LH-20) partitioning->column_chromatography prep_hplc Preparative HPLC (C18 Column) column_chromatography->prep_hplc purified_compound Purified this compound prep_hplc->purified_compound analytical_hplc Analytical HPLC (Purity) purified_compound->analytical_hplc ms Mass Spectrometry (MW) purified_compound->ms nmr NMR (Structure) purified_compound->nmr

Caption: Experimental workflow for the isolation and purification of this compound.

Proposed Anti-Inflammatory Signaling Pathway

Lignans, a class of compounds to which this compound belongs, have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates this proposed mechanism.

anti_inflammatory_pathway cluster_cell Cell cluster_nucleus Nucleus fraxiresinol This compound ikk IKK Complex fraxiresinol->ikk Inhibits inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor inflammatory_stimuli->receptor Binds receptor->ikk Activates ikb IκB ikk->ikb Phosphorylates & Targets for Degradation nfkb NF-κB (p50/p65) nfkb_n NF-κB (p50/p65) nfkb->nfkb_n Translocates nfkb_ikb NF-κB-IκB Complex nfkb_ikb->nfkb Releases dna DNA nfkb_n->dna Binds inflammatory_genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, COX-2) dna->inflammatory_genes Induces

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Proposed Antioxidant Signaling Pathway

The antioxidant effects of many natural compounds, including lignans, are mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. This pathway upregulates the expression of various antioxidant enzymes.

antioxidant_pathway cluster_cell Cell cluster_nucleus Nucleus fraxiresinol This compound keap1_nrf2 Keap1-Nrf2 Complex fraxiresinol->keap1_nrf2 Promotes Dissociation oxidative_stress Oxidative Stress oxidative_stress->keap1_nrf2 Induces Dissociation keap1 Keap1 nrf2 Nrf2 nrf2_n Nrf2 nrf2->nrf2_n Translocates keap1_nrf2->keap1 Dissociates keap1_nrf2->nrf2 Releases are ARE (Antioxidant Response Element) nrf2_n->are Binds antioxidant_genes Antioxidant Gene Expression (e.g., HO-1, NQO1) are->antioxidant_genes Induces

Caption: Proposed activation of the Nrf2 antioxidant pathway by this compound.

References

Application Notes and Protocols: In Vitro DPPH Assay for Determining the Antioxidant Capacity of Fraxiresinol 1-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fraxiresinol 1-O-glucoside is a lignan (B3055560) glycoside, a class of polyphenolic compounds found in various plants. Lignans (B1203133) are recognized for their potential health benefits, including antioxidant properties, which are crucial in combating oxidative stress implicated in numerous chronic diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and reliable method for evaluating the free-radical scavenging capacity of natural compounds.[1][2][3] This document provides a detailed protocol for assessing the antioxidant potential of this compound using the in vitro DPPH assay.

The principle of the DPPH assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant.[1] The antioxidant donates a hydrogen atom or an electron to the DPPH radical, causing its decolorization to a pale-yellow hydrazine. This change in color is measured spectrophotometrically at approximately 517 nm, and the extent of color change is proportional to the antioxidant capacity of the tested compound.[2]

Data Presentation

Table 1: Illustrative DPPH Radical Scavenging Activity of a Related Lignan Glycoside

CompoundIC50 Value (µM)Positive ControlIC50 Value (µM)
(+)-1-hydroxypinoresinol-1-O-β-D-glucoside32.3 ± 0.13L-Ascorbic Acid11.4 ± 0.07

Source: Data for (+)-1-hydroxypinoresinol-1-O-β-D-glucoside from a study on compounds isolated from Salvia miltiorrhiza.[4] The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for conducting the DPPH assay to evaluate the antioxidant capacity of this compound.

Materials and Reagents
  • This compound (as the test sample)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) (or Ethanol, analytical grade)

  • Ascorbic acid or Trolox (as a positive control)

  • Distilled water

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

  • Pipettes and pipette tips

  • Volumetric flasks and other standard laboratory glassware

  • Analytical balance

Preparation of Solutions
  • DPPH Stock Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH and dissolve it in 100 mL of methanol. Store this solution in a dark, amber-colored bottle at 4°C to protect it from light. This solution should be freshly prepared.

  • This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) by dissolving a known weight of the compound in methanol.

  • Working Concentrations of this compound: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) in methanol.

  • Positive Control Stock Solution: Prepare a stock solution of ascorbic acid or Trolox (e.g., 1 mg/mL) in methanol.

  • Working Concentrations of Positive Control: Prepare a series of dilutions from the stock solution of the positive control to obtain a range of concentrations similar to the test sample.

Assay Procedure (Microplate Method)
  • Reaction Setup: In a 96-well microplate, add 100 µL of the DPPH working solution to each well.

  • Sample Addition: To the respective wells, add 100 µL of the different concentrations of this compound solutions.

  • Positive Control: In separate wells, add 100 µL of the different concentrations of the positive control (ascorbic acid or Trolox).

  • Blank: For the blank, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.

  • Control (A0): Prepare a control by adding 100 µL of methanol to a well containing 100 µL of the DPPH solution.

  • Incubation: Mix the contents of the wells gently and incubate the microplate in the dark at room temperature for 30 minutes.[2]

  • Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[2]

Data Analysis and Calculation
  • Percentage of DPPH Radical Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound and the positive control using the following formula:

    Where:

    • A0 is the absorbance of the control (DPPH solution without the sample).

    • A1 is the absorbance of the sample (DPPH solution with this compound or positive control).

  • IC50 Value Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the corresponding concentrations of the sample. The IC50 value can be calculated from the graph using linear regression analysis.[5]

Mandatory Visualizations

Experimental Workflow Diagram

DPPH_Assay_Workflow DPPH Assay Experimental Workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add DPPH to Microplate Wells prep_dpph->add_dpph prep_sample Prepare this compound Stock & Dilutions add_sample Add Sample/Control to Wells prep_sample->add_sample prep_control Prepare Positive Control Stock & Dilutions prep_control->add_sample add_dpph->add_sample incubate Incubate in Dark (30 min) add_sample->incubate measure Measure Absorbance at 517 nm incubate->measure calc_inhibition Calculate % Scavenging Activity measure->calc_inhibition plot_graph Plot % Scavenging vs. Concentration calc_inhibition->plot_graph calc_ic50 Determine IC50 Value plot_graph->calc_ic50

Caption: Workflow for the DPPH radical scavenging assay.

Proposed Antioxidant Signaling Pathway

While the specific signaling pathway for this compound is not fully elucidated, many antioxidant lignans are known to exert their protective effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7] This pathway plays a crucial role in the cellular defense against oxidative stress.

Antioxidant_Signaling_Pathway Proposed Antioxidant Signaling Pathway for Lignans cluster_cell Cellular Environment Fraxiresinol This compound Keap1_Nrf2 Keap1-Nrf2 Complex Fraxiresinol->Keap1_Nrf2 Induces dissociation ROS Reactive Oxygen Species (ROS) ROS->Keap1_Nrf2 Oxidative Stress Nrf2 Nrf2 (active) Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus & binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Enzymes Promotes transcription Antioxidant_Enzymes->ROS Neutralizes Cellular_Protection Cellular Protection & Reduced Oxidative Stress Antioxidant_Enzymes->Cellular_Protection

Caption: Proposed Nrf2-mediated antioxidant pathway for lignans.

References

Application Notes and Protocols: Investigating the Anti-Inflammatory Effects of Fraxiresinol 1-O-glucoside on Macrophage Cytokine Production

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature survey, no direct experimental studies have been published specifically investigating the effects of Fraxiresinol 1-O-glucoside on TNF-α and IL-6 production in macrophages. The following application notes and protocols are based on established methodologies for evaluating the anti-inflammatory properties of related lignan (B3055560) glycosides and other natural compounds. These guidelines provide a robust framework for researchers to investigate the potential effects of this compound.

Application Notes

These notes are intended for researchers, scientists, and drug development professionals interested in evaluating the anti-inflammatory potential of this compound, a lignan glucoside. The primary focus is on its capacity to modulate the production of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in macrophages. Macrophages are pivotal cells in the innate immune system that, upon activation by stimuli such as lipopolysaccharide (LPS), produce copious amounts of inflammatory mediators. Chronic or excessive production of TNF-α and IL-6 is implicated in the pathophysiology of numerous inflammatory diseases. Therefore, identifying compounds that can temper this response is of significant therapeutic interest.

The experimental approach outlined here involves the use of a standard in vitro model of inflammation: LPS-stimulated murine or human macrophage cell lines (e.g., RAW 264.7 or THP-1). By pretreating these cells with this compound before LPS stimulation, it is possible to quantify any inhibitory effects on TNF-α and IL-6 production. Furthermore, elucidating the underlying mechanism of action is crucial. Many anti-inflammatory natural products exert their effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the expression of pro-inflammatory genes.

Data Presentation

As no quantitative data for this compound is available, the following tables are presented as templates for organizing and presenting experimental results that would be generated from the protocols described below.

Table 1: Effect of this compound on TNF-α Production in LPS-Stimulated Macrophages

Treatment GroupConcentration (µM)TNF-α Concentration (pg/mL)% Inhibition
Control (Unstimulated)-Baseline-
LPS (1 µg/mL)-Value ± SD0%
This compound + LPS1Value ± SD%
This compound + LPS5Value ± SD%
This compound + LPS10Value ± SD%
This compound + LPS25Value ± SD%
Positive Control (e.g., Dexamethasone) + LPS1Value ± SD%

Table 2: Effect of this compound on IL-6 Production in LPS-Stimulated Macrophages

Treatment GroupConcentration (µM)IL-6 Concentration (pg/mL)% Inhibition
Control (Unstimulated)-Baseline-
LPS (1 µg/mL)-Value ± SD0%
This compound + LPS1Value ± SD%
This compound + LPS5Value ± SD%
This compound + LPS10Value ± SD%
This compound + LPS25Value ± SD%
Positive Control (e.g., Dexamethasone) + LPS1Value ± SD%

Experimental Protocols

Protocol 1: Macrophage Cell Culture and Viability Assay

Objective: To culture macrophages and determine the non-cytotoxic concentrations of this compound.

Materials:

  • RAW 264.7 (murine macrophage) or THP-1 (human monocytic) cell line

  • DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay kit

  • 96-well plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight. For THP-1 cells, seed at 1 x 10⁶ cells/well and differentiate into macrophages using Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.

  • Remove the old medium and add the medium containing different concentrations of this compound.

  • Incubation: Incubate the plate for 24 hours.

  • Viability Assay: Perform the MTT assay according to the manufacturer's instructions.

  • Analysis: Measure the absorbance at the appropriate wavelength. Calculate cell viability as a percentage of the vehicle-treated control. Select non-cytotoxic concentrations for subsequent experiments.

Protocol 2: Measurement of TNF-α and IL-6 Production

Objective: To quantify the effect of this compound on TNF-α and IL-6 secretion from LPS-stimulated macrophages.

Materials:

  • Cultured macrophages (as in Protocol 1)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • 24-well plates

  • ELISA kits for murine or human TNF-α and IL-6

Procedure:

  • Cell Seeding: Seed and, if necessary, differentiate macrophages in a 24-well plate.

  • Pre-treatment: Treat the cells with non-cytotoxic concentrations of this compound for 1-2 hours.

  • Stimulation: Add LPS (final concentration of 1 µg/mL) to the wells (except for the unstimulated control group).

  • Incubation: Incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatants and centrifuge to remove cellular debris.

  • ELISA: Perform the TNF-α and IL-6 ELISAs on the collected supernatants according to the manufacturer's protocols.

  • Data Analysis: Calculate the concentrations of TNF-α and IL-6 from the standard curve. Determine the percentage inhibition relative to the LPS-only treated group.

Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Objective: To investigate the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • Cultured macrophages

  • This compound

  • LPS

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed macrophages in 6-well plates. Pre-treat with this compound for 1-2 hours, followed by LPS stimulation for a shorter duration (e.g., 15-60 minutes, to capture peak phosphorylation events).

  • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation & Viability cluster_treatment Treatment & Stimulation cluster_analysis Analysis A Macrophage Cell Culture (RAW 264.7 or THP-1) B Cell Viability Assay (MTT) to determine non-toxic doses A->B C Pre-treatment with This compound B->C D Stimulation with LPS C->D E Cytokine Quantification (TNF-α & IL-6 via ELISA) D->E F Signaling Pathway Analysis (NF-κB & MAPK via Western Blot) D->F

Caption: Experimental workflow for investigating the anti-inflammatory effects.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Cascade (p38, ERK, JNK) TLR4->MAPK_pathway Activates IKK IKK Complex TLR4->IKK Activates MAPK_nuc Phospho-MAPKs MAPK_pathway->MAPK_nuc Translocates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Fraxiresinol Fraxiresinol 1-O-glucoside Fraxiresinol->MAPK_pathway Potential Inhibition Fraxiresinol->IKK Potential Inhibition Gene_Expression Gene Transcription NFkB_nuc->Gene_Expression Activates MAPK_nuc->Gene_Expression Activates Cytokines TNF-α, IL-6 Gene_Expression->Cytokines Leads to

Caption: Putative signaling pathways modulated by this compound.

Troubleshooting & Optimization

Improving the yield of Fraxiresinol 1-O-glucoside from plant extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Fraxiresinol 1-O-glucoside from plant extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for extracting this compound?

A1: this compound, a lignan (B3055560) glycoside, is predominantly found in species of the Oleaceae family. Key sources include the fruits and leaves of Forsythia species (e.g., Forsythia suspensa) and the bark of Eucommia ulmoides. The concentration of the compound can vary depending on the plant part, geographical location, and harvest time.

Q2: What is the general workflow for extracting and purifying this compound?

A2: The typical workflow involves:

  • Plant Material Preparation: Drying and grinding the plant material to a fine powder to increase the surface area for extraction.

  • Extraction: Employing a suitable solvent and extraction technique to isolate the crude extract containing this compound.

  • Purification: Utilizing chromatographic techniques to separate the target compound from other phytochemicals in the crude extract.

  • Identification and Quantification: Using analytical methods like HPLC and NMR to confirm the structure and determine the purity and yield of the final product.

Experimental Workflow for this compound Extraction Start Plant Material (e.g., Forsythia suspensa fruits) Prep Preparation (Drying, Grinding) Start->Prep Extraction Extraction (e.g., Ultrasonic-Assisted Extraction with 70% Ethanol) Prep->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification Purification (e.g., Solid-Phase Extraction, Column Chromatography) Crude_Extract->Purification Pure_Compound Pure Fraxiresinol 1-O-glucoside Purification->Pure_Compound Analysis Analysis (HPLC, NMR, MS) Pure_Compound->Analysis End Final Product Analysis->End

Caption: General experimental workflow for extraction and purification.

Q3: Which solvents are most effective for extracting this compound?

A3: As a glycoside, this compound is moderately polar. Aqueous mixtures of alcohols, such as 70-80% ethanol (B145695) or methanol (B129727), are generally most effective.[1][2] These solvent systems provide a good balance of polarity to efficiently extract the target compound while minimizing the co-extraction of highly nonpolar or highly polar impurities.

Troubleshooting Guides

Low Extraction Yield
Potential Cause Troubleshooting Step
Inappropriate Solvent Polarity The polarity of the extraction solvent may not be optimal for this compound. Experiment with a gradient of aqueous ethanol or methanol concentrations (e.g., 50%, 70%, 90%) to find the most effective mixture.
Insufficient Extraction Time or Temperature The extraction may be incomplete. Increase the extraction time or temperature. However, be cautious of potential degradation of the target compound at excessively high temperatures.[1]
Inadequate Plant Material Preparation If the plant material is not finely ground, the solvent cannot effectively penetrate the plant tissue. Ensure the material is powdered to a consistent, fine particle size.
Suboptimal Extraction Method Conventional maceration may not be as efficient as other techniques. Consider using ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve extraction efficiency.[2]
Degradation of this compound Lignan glycosides can be susceptible to enzymatic or chemical degradation.[1] Consider blanching the plant material before extraction to deactivate enzymes, and avoid harsh pH conditions during extraction.
Poor Purity of the Final Product
Potential Cause Troubleshooting Step
Co-extraction of Impurities The initial crude extract may contain a high concentration of impurities with similar polarities to this compound. Implement a pre-extraction step with a nonpolar solvent like hexane (B92381) to remove lipids and other nonpolar compounds.[1]
Ineffective Chromatographic Separation The chosen stationary and mobile phases in column chromatography or SPE may not be providing adequate resolution.
For Solid-Phase Extraction (SPE):
- Ensure the sorbent chemistry is appropriate (e.g., C18 for reversed-phase).[3][4]
- Optimize the wash solvent to remove impurities without eluting the target compound.[5][6][7]
- Adjust the elution solvent strength to selectively elute this compound.[3][4]
For Column Chromatography:
- Experiment with different solvent systems for the mobile phase to improve separation.
- Consider using a different stationary phase (e.g., silica (B1680970) gel, Sephadex).[8][9]
Sample Overload on Chromatographic Column Overloading the column can lead to poor separation and co-elution of compounds. Reduce the amount of crude extract loaded onto the column.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound from Eucommia ulmoides Bark

This protocol is adapted from optimized methods for extracting flavonoids and other glycosides from Eucommia ulmoides.[2][10]

  • Preparation of Plant Material:

    • Dry the Eucommia ulmoides bark at 60°C until a constant weight is achieved.

    • Grind the dried bark into a fine powder (40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered bark and place it in a 500 mL flask.

    • Add 300 mL of 70% ethanol (solid-to-liquid ratio of 1:30 g/mL).[2]

    • Place the flask in an ultrasonic bath.

    • Perform ultrasonic-assisted extraction at a frequency of 40 kHz and a power of 250 W for 25 minutes at a temperature of 50°C.[2]

  • Isolation of Crude Extract:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.

Protocol 2: Purification of this compound using Solid-Phase Extraction (SPE)

This protocol is a general guide for the purification of lignan glucosides from a crude extract.

  • SPE Cartridge Conditioning:

    • Select a C18 SPE cartridge.

    • Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 10% methanol in water).

    • Load the dissolved extract onto the conditioned SPE cartridge at a slow flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 10 mL of deionized water to remove highly polar impurities.

    • Follow with a wash of 10 mL of 20% methanol in water to remove moderately polar impurities.

  • Elution:

    • Elute the this compound from the cartridge using 15 mL of 70% methanol.

    • Collect the eluate.

  • Final Preparation:

    • Evaporate the solvent from the eluate under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Comparative Yields of Related Lignan Glucosides from Different Plant Sources and Extraction Methods

Plant SourceCompoundExtraction MethodSolventYieldReference
Forsythia suspensa (leaves)Pinoresinol β-D-glucosideMacerationMethanol0.3-2%[11]
Forsythia suspensa (leaves)PhillyrinMacerationMethanol0.4-3%[11]
Eucommia ulmoides (leaves)Total Flavonoids (including glycosides)Ultrasonic-Assisted Extraction70% Ethanol169.3 mg/g[2]

Note: Specific yield data for this compound is limited in publicly available literature. The data presented here for structurally similar compounds can be used as a benchmark.

Visualization of Lignan Biosynthesis Pathway

The biosynthesis of this compound follows the general phenylpropanoid pathway, leading to the formation of monolignols, which then couple to form lignans. The subsequent glycosylation results in the final compound. Understanding this pathway can help in optimizing plant harvesting and post-harvest processing to maximize the concentration of the target compound.

Lignan Biosynthesis Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_monolignol Monolignol Biosynthesis cluster_lignan Lignan Formation cluster_glycosylation Glycosylation Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Coniferaldehyde Coniferaldehyde p_Coumaroyl_CoA->Coniferaldehyde HCT, C3H, CCoAOMT, CCR Coniferyl_alcohol Coniferyl_alcohol Coniferaldehyde->Coniferyl_alcohol CAD Pinoresinol Pinoresinol Coniferyl_alcohol->Pinoresinol Dirigent Protein Oxidative Coupling Lariciresinol Lariciresinol Pinoresinol->Lariciresinol PLR Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol PLR Matairesinol Matairesinol Secoisolariciresinol->Matairesinol SIRD Fraxiresinol_Aglycone Fraxiresinol_Aglycone Matairesinol->Fraxiresinol_Aglycone Further Modifications Fraxiresinol_1_O_glucoside Fraxiresinol_1_O_glucoside Fraxiresinol_Aglycone->Fraxiresinol_1_O_glucoside UGT PAL PAL: Phenylalanine ammonia-lyase C4H C4H: Cinnamate 4-hydroxylase _4CL 4CL: 4-coumarate:CoA ligase HCT HCT, C3H, CCoAOMT, CCR: Multiple enzymatic steps CAD CAD: Cinnamyl alcohol dehydrogenase PLR PLR: Pinoresinol-lariciresinol reductase SIRD SIRD: Secoisolariciresinol dehydrogenase UGT UGT: UDP-glycosyltransferase

Caption: Simplified lignan biosynthesis pathway leading to this compound.

References

Fraxiresinol 1-O-glucoside stability under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of Fraxiresinol 1-O-glucoside in solution?

A1: The stability of this compound, a lignan (B3055560) glycoside, is primarily affected by pH, temperature, and light exposure. Like many phenolic glycosides, it is susceptible to hydrolysis under certain conditions, which involves the cleavage of the glycosidic bond.

Q2: At what pH range is this compound expected to be most stable?

A2: Generally, phenolic compounds exhibit greater stability in acidic conditions (pH < 7).[1] Alkaline conditions (high pH) can lead to the ionization of phenolic groups, making the molecule more susceptible to oxidative degradation.[1][2] For experimental purposes, it is advisable to start stability studies in a slightly acidic buffer (e.g., pH 4-6).

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures can accelerate the degradation of this compound. Lignans are relatively heat-stable up to 100°C, but prolonged exposure to higher temperatures can lead to the hydrolysis of the glycosidic linkage.[3][4] For long-term storage of the solid compound, it is recommended to keep it in a cool and dark place. Solutions should be stored at refrigerated temperatures (2-8°C) for short-term use.

Q4: What are the potential degradation products of this compound?

A4: The primary degradation pathway is likely the hydrolysis of the 1-O-glucoside bond, which would yield the aglycone, Fraxiresinol, and a glucose molecule. Further degradation of the Fraxiresinol aglycone could occur under harsh conditions, leading to various oxidation products.

Q5: How can I monitor the degradation of this compound in my experiments?

A5: High-Performance Liquid Chromatography (HPLC) with a UV or PDA detector is the most common and reliable method for monitoring the degradation of this compound. A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the degradation products.

Troubleshooting Guides

Issue 1: Rapid loss of this compound in my cell culture medium.

  • Possible Cause: The pH of your cell culture medium (typically around 7.4) might be contributing to the degradation of the compound. Additionally, enzymes present in the serum or secreted by the cells could be metabolizing the glycoside.

  • Troubleshooting Steps:

    • Run a control experiment: Incubate this compound in the cell culture medium without cells to assess its chemical stability at the given pH and temperature.

    • Analyze samples at different time points: Take aliquots at various times to determine the degradation rate.

    • Consider a more stable analog: If degradation is significant, you might need to consider using the aglycone (Fraxiresinol) or a more stable derivative for your experiments.

Issue 2: Appearance of multiple unknown peaks in my HPLC chromatogram after storing the compound in solution.

  • Possible Cause: This indicates the degradation of this compound. The unknown peaks are likely its degradation products.

  • Troubleshooting Steps:

    • Characterize the unknown peaks: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks and compare them to the expected masses of potential degradation products (e.g., Fraxiresinol aglycone).

    • Optimize storage conditions: If degradation is observed, prepare fresh solutions for each experiment or store stock solutions at -20°C or -80°C in a suitable solvent and protect from light.

    • Evaluate your solvent: Ensure the solvent used for the stock solution is inert and does not promote degradation. Ethanol or DMSO are common choices.

Data Presentation

Table 1: Hypothetical Stability of this compound at Different pH Values (at 25°C for 24 hours)

pHBuffer SystemInitial Concentration (µg/mL)Final Concentration (µg/mL)% Degradation
3.0Citrate Buffer10098.21.8
5.0Acetate Buffer10097.52.5
7.0Phosphate Buffer10085.314.7
9.0Borate Buffer10062.137.9

Table 2: Hypothetical Stability of this compound at Different Temperatures (in pH 5.0 Acetate Buffer for 24 hours)

Temperature (°C)Initial Concentration (µg/mL)Final Concentration (µg/mL)% Degradation
410099.10.9
2510097.52.5
4010088.411.6
6010071.228.8

Experimental Protocols

Protocol 1: pH Stability Study of this compound

Objective: To evaluate the stability of this compound across a range of pH values.

Materials:

  • This compound

  • Buffer solutions: 0.1 M Citrate (pH 3.0), 0.1 M Acetate (pH 5.0), 0.1 M Phosphate (pH 7.0), 0.1 M Borate (pH 9.0)

  • HPLC system with UV/PDA detector

  • Analytical column (e.g., C18, 4.6 x 250 mm, 5 µm)

  • Mobile phase (e.g., Acetonitrile:Water with 0.1% formic acid gradient)

  • Incubator

Method:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 100 µg/mL.

  • Immediately after preparation (t=0), inject an aliquot of each solution into the HPLC system to determine the initial concentration.

  • Incubate the remaining solutions at a constant temperature (e.g., 25°C).

  • At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution and analyze by HPLC.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Protocol 2: Thermal Stability Study of this compound

Objective: To assess the effect of temperature on the stability of this compound.

Materials:

  • Same as Protocol 1, with the addition of temperature-controlled incubators or water baths.

Method:

  • Prepare a stock solution of this compound as described in Protocol 1.

  • Dilute the stock solution in a buffer of a specific pH where the compound is relatively stable (e.g., pH 5.0 Acetate buffer) to a final concentration of 100 µg/mL.

  • Divide the solution into separate, sealed vials for each temperature condition.

  • Analyze an aliquot at t=0 to determine the initial concentration.

  • Place the vials in incubators set at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

  • At specified time intervals, remove a vial from each temperature, allow it to cool to room temperature, and analyze by HPLC.

  • Calculate the percentage of this compound remaining at each time point for each temperature.

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_results Results prep_stock Prepare Stock Solution (this compound) prep_samples Prepare Test Solutions (Dilute stock in buffers) prep_stock->prep_samples prep_buffers Prepare Buffers (Different pH) prep_buffers->prep_samples t0_analysis t=0 Analysis prep_samples->t0_analysis incubation Incubate at Different Temperatures & pH t0_analysis->incubation sampling Withdraw Aliquots at Time Points incubation->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis data_processing Data Processing (% Degradation) hplc_analysis->data_processing stability_profile Determine Stability Profile data_processing->stability_profile

Caption: Workflow for a pH and temperature stability study.

Hypothetical_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Inflammatory Stimulus (e.g., LPS) receptor Receptor (e.g., TLR4) ligand->receptor pathway_component1 IKK Complex receptor->pathway_component1 fraxiresinol This compound fraxiresinol->pathway_component1 inhibits pathway_component2 IκBα pathway_component1->pathway_component2 phosphorylates pathway_component3 NF-κB pathway_component2->pathway_component3 releases nfkb_nucleus NF-κB pathway_component3->nfkb_nucleus translocates to gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) nfkb_nucleus->gene_expression induces

Caption: Hypothetical anti-inflammatory signaling pathway.

References

Technical Support Center: Preventing Fraxiresinol 1-O-glucoside Degradation During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Fraxiresinol 1-O-glucoside during storage and experimental handling.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C. For short-term storage, 2-8°C is recommended. The compound should be kept in a tightly sealed container, protected from light and moisture, in a dry and well-ventilated area.

Q2: How should I store solutions of this compound?

A2: Stock solutions should be prepared fresh for each experiment whenever possible. If storage is necessary, solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. The stability of the compound in your specific solvent should be validated if long-term storage of solutions is required.

Q3: What are the primary causes of this compound degradation?

A3: As a phenolic lignan (B3055560) glucoside, this compound is susceptible to two primary degradation pathways:

  • Hydrolysis: Cleavage of the glycosidic bond, particularly in acidic or basic conditions, which would yield Fraxiresinol and a glucose molecule.

  • Oxidation: The phenolic hydroxyl groups on the aromatic rings are prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[1][2][3]

Q4: I see unexpected peaks in my HPLC analysis. What could they be?

A4: Unexpected peaks could be degradation products. Based on the structure of this compound, potential degradation products include its aglycone (Fraxiresinol) resulting from hydrolysis, and various oxidation products. To confirm, analysis by LC-MS is recommended to identify the mass of the unknown peaks.

Q5: Can I use antioxidants to prevent the degradation of this compound in solution?

A5: Yes, for phenolic compounds, the use of antioxidants can be beneficial in preventing oxidative degradation. Common antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) could be considered. However, the compatibility and optimal concentration of any antioxidant should be experimentally determined for your specific application.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Change in physical appearance (e.g., color change) of the solid compound. 1. Oxidation due to improper storage (exposure to air/light).2. Contamination.1. Discard the product. 2. Review storage procedures to ensure the container is tightly sealed and protected from light.3. For future use, consider storing under an inert atmosphere (e.g., argon or nitrogen).
Loss of biological activity or inconsistent results in assays. 1. Degradation of the compound in stock or working solutions.2. Multiple freeze-thaw cycles of stock solutions.1. Prepare fresh solutions for each experiment from solid material.2. If using stored solutions, perform a purity check via HPLC.3. Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.
Appearance of new peaks in HPLC chromatogram. 1. Hydrolysis of the glycosidic bond.2. Oxidation of the phenolic rings.1. Analyze the sample by LC-MS to identify the molecular weights of the new peaks and compare them to the expected masses of potential degradation products (e.g., Fraxiresinol).2. Prepare and handle solutions in a low-oxygen environment (e.g., use degassed solvents, work under an inert gas).3. Protect solutions from light by using amber vials or wrapping containers in foil.
Precipitation observed in stored solutions. 1. Poor solubility of the compound in the chosen solvent at storage temperature.2. Degradation product is less soluble.1. Confirm the solubility of this compound in your solvent at the storage temperature.2. If necessary, gently warm the solution to room temperature and vortex to redissolve before use. Ensure it is fully dissolved.3. If precipitation persists, consider preparing fresh solutions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours in a tightly sealed vial.

  • Photodegradation: Expose the stock solution in a clear vial to a photostability chamber (ICH Q1B option 2) for a defined period.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2) and LC-MS to identify and characterize the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.

1. Instrumentation and Columns:

  • A standard HPLC system with a UV or photodiode array (PDA) detector.

  • A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program (Example):

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for the optimal wavelength using a PDA detector; a starting point could be around 280 nm.

3. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 are used to demonstrate specificity.

Visualizations

degradation_pathway parent This compound hydrolysis_product Fraxiresinol + Glucose parent->hydrolysis_product Hydrolysis (Acid/Base) oxidation_product Oxidized Products parent->oxidation_product Oxidation (O₂, Light, Heat)

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Degradation Suspected check_storage Verify Storage Conditions (-20°C, dark, dry) start->check_storage check_handling Review Solution Handling (fresh prep, aliquoting) check_storage->check_handling Conditions OK implement_capa Implement Corrective Actions (e.g., inert gas, antioxidants) check_storage->implement_capa Conditions Not OK hplc_analysis Perform HPLC-UV/MS Analysis check_handling->hplc_analysis Handling OK check_handling->implement_capa Handling Not OK identify_degradants Identify Degradation Products hplc_analysis->identify_degradants identify_degradants->implement_capa end Problem Resolved implement_capa->end

Caption: Troubleshooting workflow for investigating this compound degradation.

References

Technical Support Center: Overcoming Poor Water Solubility of Fraxiresinol 1-O-glucoside in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor water solubility of Fraxiresinol 1-O-glucoside in bioassays.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. What is causing this?

A1: This is a common issue known as "antisolvent precipitation." this compound is readily soluble in organic solvents like DMSO but has poor aqueous solubility.[1][2] When the concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment shifts from predominantly organic to aqueous, causing the compound to crash out of solution.[3]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: The maximum tolerable concentration of DMSO is cell-line specific and depends on the duration of the assay.[4][5] As a general rule, it is best to keep the final DMSO concentration at or below 0.1% to minimize effects on cell viability and function.[4][5][6] Some robust cell lines may tolerate up to 1%, but this should be validated with a DMSO-only control.[4][7] Concentrations above 1% are likely to cause cytotoxicity.[6][8]

Q3: Are there alternative solvents I can use instead of DMSO?

A3: Yes, other water-miscible organic co-solvents can be used, such as ethanol, propylene (B89431) glycol (PG), or polyethylene (B3416737) glycols (PEGs).[9] However, the compatibility and potential for cytotoxicity of any co-solvent must be tested for your specific experimental system.[10]

Q4: How can cyclodextrins help with the solubility of this compound?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12] They can encapsulate poorly water-soluble molecules like this compound, forming inclusion complexes that have enhanced aqueous solubility and stability.[13][14][15] This can be a very effective way to increase the concentration of the compound in your aqueous assay buffer without using high concentrations of organic co-solvents.[13][16]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution

If you observe immediate precipitation when adding your this compound stock to the aqueous buffer, follow this troubleshooting workflow:

G start Precipitation Observed check_conc Is the final concentration too high? start->check_conc reduce_conc Reduce final concentration check_conc->reduce_conc Yes check_dilution Are you performing a single, large dilution? check_conc->check_dilution No success Solution Clear reduce_conc->success serial_dilution Perform serial dilutions in pre-warmed buffer check_dilution->serial_dilution Yes check_temp Is the buffer at room temperature or cold? check_dilution->check_temp No serial_dilution->success warm_buffer Use pre-warmed (37°C) buffer check_temp->warm_buffer Yes consider_cosolvent Consider adding a co-solvent (e.g., PEG400) to the buffer check_temp->consider_cosolvent No warm_buffer->success use_cyclodextrin Use cyclodextrins to form an inclusion complex consider_cosolvent->use_cyclodextrin use_cyclodextrin->success

Caption: Troubleshooting workflow for immediate precipitation.
Issue 2: Precipitation Over Time in the Incubator

If your solution is initially clear but a precipitate forms during incubation, consider the following:

  • Temperature and pH Shifts: Changes in temperature and pH (due to CO2 in the incubator) can decrease compound solubility over time.[17] Ensure your media is well-buffered and always pre-warm it to 37°C before adding the compound.

  • Interaction with Media Components: this compound may interact with proteins or salts in the cell culture media, leading to the formation of insoluble complexes.[3] Reducing the serum concentration (e.g., from 10% to 5% FBS) or using serum-free media, if possible for your cells, can mitigate this.

  • Time-Dependent Solubility: The compound may simply not be stable in the aqueous environment for the full duration of your experiment. Consider reducing the incubation time if your experimental design allows.[3]

Quantitative Data Summary

The following tables provide a summary of key quantitative data to guide your experimental design.

Table 1: Recommended Final Co-Solvent Concentrations in Cell-Based Assays

Co-SolventRecommended Max. ConcentrationNotes
DMSO≤ 0.1%Some cell lines may tolerate up to 1%, but cytotoxicity should be checked.[4][5][7]
Ethanol≤ 0.1% - 0.5%Can be cytotoxic at higher concentrations; requires careful validation.
Propylene Glycol (PG)Varies (e.g., <1%)Generally considered low toxicity, but cell-line specific tolerance should be determined.
PEG 400Varies (e.g., <1%)Often used in formulations to improve solubility.

Table 2: Comparison of Solubilization Strategies

StrategyPrincipleAdvantagesConsiderations
Co-solvents Increasing the polarity of the bulk solvent to better accommodate the solute.[9]Simple to implement.[18]Potential for solvent-induced cytotoxicity or off-target effects.[10][16]
Cyclodextrins Encapsulation of the hydrophobic molecule within a hydrophilic shell.[13][14][15]High efficiency in increasing aqueous solubility with low toxicity.[11][12]May alter the bioavailability of the compound to the cells.[16]
pH Adjustment Ionizing the molecule to increase its polarity and interaction with water.Can be effective for ionizable compounds.The required pH may not be compatible with the biological assay system.[3]
Serial Dilution Gradual change in the solvent environment to prevent the compound from crashing out.[3]Simple and effective for moderately insoluble compounds.May not be sufficient for very poorly soluble compounds.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration in Assay Buffer

This protocol helps you determine the highest concentration of this compound that remains soluble in your specific assay buffer.

  • Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to make a 50 mM stock solution. Ensure it is fully dissolved by vortexing.

  • Prepare Serial Dilutions in DMSO: Create a series of 2-fold dilutions of the 50 mM stock in 100% DMSO (e.g., 25 mM, 12.5 mM, down to ~50 µM).

  • Dilute into Assay Buffer: In a 96-well plate, add 2 µL of each DMSO dilution to 198 µL of your pre-warmed (37°C) aqueous assay buffer in triplicate. This results in a 1:100 dilution and a final DMSO concentration of 1%. Include a DMSO-only control.

  • Equilibrate and Observe: Seal the plate and shake it at room temperature for 1-2 hours.

  • Assess Solubility: Visually inspect each well for signs of precipitation (cloudiness, crystals). For a quantitative measurement, read the absorbance of the plate at 620 nm. An increase in absorbance compared to the control indicates precipitation.[3]

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear is the maximum working soluble concentration under these conditions.

G cluster_0 DMSO Stock Preparation cluster_1 Aqueous Dilution & Analysis A Dissolve Fraxiresinol in 100% DMSO (50 mM) B Serial Dilute in DMSO A->B C Add 2µL of DMSO stock to 198µL of buffer B->C D Incubate & Shake C->D E Visual & Spectrophotometric Analysis (620nm) D->E

Caption: Workflow for determining maximum soluble concentration.
Protocol 2: Preparing this compound with a Co-solvent

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to a concentration that is 1000x your highest desired final concentration.

  • Prepare Co-solvent Buffer: Prepare your aqueous assay buffer containing a low concentration of a co-solvent like PEG 400 (e.g., 1%). Ensure the co-solvent is compatible with your assay.

  • Pre-warm Buffer: Warm the co-solvent buffer to 37°C.

  • Dilute Stock: Add the DMSO stock solution to the pre-warmed co-solvent buffer dropwise while gently vortexing to achieve the final desired concentration. The final DMSO concentration should be 0.1%.

  • Final Check: Visually inspect the final solution for any signs of precipitation before adding it to your cells or assay.

Signaling Pathway Considerations

While the specific signaling pathways modulated by this compound are not extensively characterized, lignans (B1203133) with similar structures, such as pinoresinol (B1678388) glucosides, have been shown to influence key cellular signaling cascades.[19] For hypothesis generation, researchers might consider investigating pathways commonly affected by related compounds, such as those involved in inflammation and oxidative stress.

G cluster_0 Anti-inflammatory Pathway cluster_1 Antioxidant Response Pathway compound This compound (or its aglycone) IKK IKK compound->IKK Inhibition Nrf2 Nrf2 compound->Nrf2 Activation NFkB NF-κB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines IKK->NFkB ARE ARE Nrf2->ARE AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1) ARE->AntioxidantEnzymes

Caption: Hypothetical signaling pathways potentially modulated by this compound.

References

Technical Support Center: Reverse-Phase HPLC Analysis of Fraxiresinol 1-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the reverse-phase HPLC analysis of Fraxiresinol 1-O-glucoside. This resource provides detailed guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common chromatographic challenges, specifically peak tailing.

Troubleshooting Guide: this compound Peak Tailing

Peak tailing is a common chromatographic problem where a peak appears asymmetrical, with a trailing edge that is broader than the leading edge.[1] This can compromise resolution, affect accurate integration, and lead to imprecise quantification.[2][3] This guide provides a systematic approach to diagnose and resolve peak tailing for this compound.

Q1: My this compound peak is tailing. What is the most common cause and how do I fix it?

A1: The most frequent cause of peak tailing for polar, phenolic compounds like this compound is secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[2][3][4][5] These acidic silanol groups (Si-OH) can form strong hydrogen bonds with the polar hydroxyl and glycosidic moieties of your analyte, creating an undesirable secondary retention mechanism that leads to peak asymmetry.[6][7]

The most effective initial step is to adjust the mobile phase pH to suppress the ionization of these silanol groups.[6][7]

Experimental Protocol: Mobile Phase pH Adjustment
  • Initial Analysis: Perform an injection using your current method and record the chromatogram. Calculate the Asymmetry Factor (As) or Tailing Factor (Tf) for the this compound peak. A value greater than 1.2 indicates significant tailing.[6]

  • Mobile Phase Modification: Prepare a new aqueous mobile phase containing an acidic modifier. A common starting point is 0.1% formic acid, which will lower the pH to approximately 2.7-3.0. This low pH ensures the silanol groups are protonated and less likely to interact with the analyte.[6][8]

  • Column Equilibration: Equilibrate the column with the new, lower pH mobile phase for at least 10-15 column volumes to ensure the stationary phase is fully conditioned.[1]

  • Re-analysis: Inject the same sample and compare the peak shape to the initial analysis. A significant improvement in symmetry suggests that silanol interactions were the primary cause.[1]

Data Summary: Effect of Mobile Phase pH on Peak Asymmetry
Mobile Phase pHAsymmetry Factor (As)Peak ShapeInterpretation
7.0 (Neutral)2.1Severe TailingStrong secondary interactions with ionized silanols.
5.01.7Moderate TailingPartial ionization of silanols still causing interactions.
3.0 (Acidic) 1.1 Symmetrical Silanol ionization is suppressed, minimizing secondary interactions. [6]

Q2: I've lowered the mobile phase pH, but the peak tailing persists. What should I try next?

A2: If pH adjustment does not fully resolve the issue, consider other factors related to the column, potential contamination, or system hardware. The following workflow provides a logical sequence for further troubleshooting.

G start Peak Tailing Observed ph_adjust Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) start->ph_adjust resolved1 Peak Shape Improved? (As < 1.2) ph_adjust->resolved1 check_overload Check for Column Overload (Inject diluted sample) resolved2 Peak Shape Improved? check_overload->resolved2 check_column Evaluate Column Health (Check all peaks, pressure) resolved3 Peak Shape Improved? check_column->resolved3 check_system Inspect HPLC System (Check fittings, tubing) resolved4 Peak Shape Improved? check_system->resolved4 resolved1->check_overload No end_good Problem Resolved resolved1->end_good Yes resolved2->check_column No resolved2->end_good Yes resolved3->check_system No, only analyte tails replace_guard Replace Guard Column or Backflush Column resolved3->replace_guard Yes, all peaks tail consider_column Consider Different Column (End-capped, Type B Silica (B1680970), or non-silica based) resolved4->consider_column No fix_connections Fix Connections / Cut Tubing (Minimize Dead Volume) resolved4->fix_connections Yes, especially early peaks consider_column->end_good replace_guard->end_good fix_connections->end_good

Caption: Troubleshooting workflow for HPLC peak tailing.

Detailed Methodologies
  • Checking for Column Overload: Injecting too much sample (mass overload) can saturate the stationary phase and cause peak distortion.[2][9] Prepare a 1:10 dilution of your sample and inject it. If the peak shape improves significantly, you are likely overloading the column.[8]

  • Evaluating Column Health:

    • Contamination: If all peaks in your chromatogram show tailing, and you observe an increase in backpressure, the column inlet frit or packing may be contaminated.[9] Consider flushing the column with a strong solvent or replacing the guard column.[9][10]

    • Degradation: A physical void at the column inlet can cause tailing for all peaks.[4][6] This can be confirmed by substituting the column.[6] Reversing and washing the column (if the manufacturer permits) can sometimes resolve a blocked inlet frit.[6]

  • Inspecting the HPLC System (Extra-Column Effects): Excessive volume between the injector and the detector can cause band broadening and peak tailing, which is often more pronounced for early-eluting peaks.[8][10] Ensure all tubing is as short and narrow-bored as possible and that all fittings are made correctly to avoid dead volume.[5][11]

Frequently Asked Questions (FAQs)

Q3: Why is this compound prone to peak tailing in reverse-phase HPLC?

A3: this compound is a lignan (B3055560) glucoside, which is a type of natural phenolic compound.[12] Its structure contains multiple polar functional groups (hydroxyls and a sugar moiety). In reverse-phase chromatography, which uses a non-polar stationary phase, these polar groups can engage in unwanted secondary interactions, primarily with residual silanol groups on the silica surface, causing peak tailing.[2][3]

G cluster_0 Stationary Phase (C18 Silica) c18 C18 Chains (Primary Hydrophobic Interaction) silanol Residual Silanol (Si-OH) (Secondary Polar Interaction) analyte This compound (with polar -OH groups) analyte->c18 Desired Retention analyte->silanol Undesired Interaction (Causes Tailing)

Caption: Interaction mechanisms causing peak tailing.

Q4: Can my choice of column impact peak tailing for this compound?

A4: Absolutely. To minimize secondary silanol interactions, you should:

  • Use a Modern, End-Capped Column: Choose a column with a high-purity silica (Type B) that has been "end-capped." End-capping is a process that chemically derivatizes most of the residual silanol groups, making them much less polar and less likely to cause tailing.[6]

  • Consider Alternative Stationary Phases: For very polar compounds that are difficult to analyze on silica-based columns, consider phases like polymer-based columns or graphitized carbon columns, which do not have silanol groups and thus eliminate this source of peak tailing.[7][13]

Q5: Besides pH, what other mobile phase modifications can I try?

A5: While pH is the most critical factor, other mobile phase adjustments can help:

  • Buffer Concentration: Increasing the buffer concentration (e.g., from 10 mM to 25-50 mM for UV detection) can increase the ionic strength of the mobile phase, which may help mask residual silanol activity.[4][8] Note that high buffer concentrations are not suitable for mass spectrometry (MS) detection.[8]

  • Solvent Choice: Ensure your sample is dissolved in the mobile phase or a solvent weaker than the mobile phase.[5] Injecting in a much stronger solvent can cause peak distortion.[2]

Q6: Could the issue be related to the sample itself?

A6: Yes. Two common sample-related issues are:

  • Mass Overload: The concentration of the injected sample is too high for the column's capacity.[2] Diluting the sample is the easiest way to check for this.[8][9]

  • Sample Matrix Interference: If your this compound is in a complex matrix (e.g., a crude plant extract), other compounds in the sample can adsorb onto the column head and create active sites that cause tailing.[9] Using a sample clean-up technique like Solid Phase Extraction (SPE) can remove these interfering components.[6][14]

References

Fraxiresinol 1-O-glucoside enzymatic hydrolysis for aglycone production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic hydrolysis of Fraxiresinol (B13069351) 1-O-glucoside. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in the efficient production of the fraxiresinol aglycone.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of enzymatic hydrolysis of Fraxiresinol 1-O-glucoside?

The primary purpose is to cleave the glucose molecule from the this compound, yielding the biologically active aglycone, fraxiresinol. This process is crucial because the aglycone form often exhibits different or enhanced pharmacological properties, making it a target for drug development and research.

Q2: Which enzyme is suitable for this hydrolysis?

β-glucosidase (E.C. 3.2.1.21) is the appropriate enzyme for this reaction.[1][2][3] It specifically catalyzes the hydrolysis of β-D-glucosyl residues from the non-reducing end of glycosides and oligosaccharides.[1][2] These enzymes are available from various sources, including almonds, fungi (e.g., Aspergillus species), and bacteria (e.g., Bacillus species).[4] The choice of enzyme may require screening to find one with the best activity and stability for this specific substrate.

Q3: What are the expected products of the reaction?

The enzymatic hydrolysis of this compound yields two products: the aglycone fraxiresinol and D-glucose.

Q4: How can I monitor the progress of the reaction?

Reaction progress can be monitored by measuring the decrease in the substrate (this compound) and the increase in the aglycone product (fraxiresinol). High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD) is a common and effective method for separating and quantifying these compounds.[5][6]

Experimental Protocols

General Protocol for Enzymatic Hydrolysis

This protocol provides a starting point for the enzymatic hydrolysis of this compound. Optimization of each parameter is critical for achieving maximum yield and efficiency.

  • Substrate Preparation : Dissolve this compound in a suitable buffer (e.g., 50 mM sodium acetate (B1210297) or citrate (B86180) buffer). Due to the potential for low aqueous solubility of lignans, a small amount of a co-solvent like DMSO or ethanol (B145695) (e.g., 5-10% v/v) may be required to ensure the substrate is fully dissolved.[7]

  • Reaction Setup :

    • Add the substrate solution to a temperature-controlled reaction vessel.

    • Pre-incubate the solution at the desired optimal temperature (e.g., 37-60°C) for 5-10 minutes to allow it to equilibrate.[8]

  • Enzyme Addition : Add the β-glucosidase solution to the reaction mixture to initiate the hydrolysis. The enzyme concentration should be optimized based on activity units (U) per mole of substrate.

  • Incubation : Incubate the reaction mixture at the optimal temperature and pH with gentle agitation. Reaction times can range from 1 to 24 hours.

  • Reaction Monitoring : Periodically withdraw aliquots from the reaction mixture. To stop the reaction in the aliquot, immediately inactivate the enzyme by heat (e.g., boiling for 5-10 minutes) or by adding a quenching solution (e.g., a strong acid or base). Analyze the aliquots by HPLC to determine the conversion rate.[5]

  • Termination and Product Isolation : Once the reaction has reached completion (or the desired conversion), terminate the entire reaction using the chosen inactivation method. The fraxiresinol aglycone can then be purified from the reaction mixture using techniques such as solid-phase extraction (SPE) or column chromatography.

Workflow for Aglycone Production

G sub_prep Substrate Preparation (this compound in Buffer) reaction Enzymatic Reaction (Add β-glucosidase) sub_prep->reaction incubation Incubation (Control Temp & pH) reaction->incubation monitoring Reaction Monitoring (HPLC Analysis) incubation->monitoring Periodic Sampling termination Reaction Termination (e.g., Heat Inactivation) incubation->termination Reaction Complete monitoring->incubation purification Product Purification (e.g., Chromatography) termination->purification product Fraxiresinol Aglycone purification->product

Caption: General experimental workflow for fraxiresinol aglycone production.

Data Presentation

Table 1: Typical Starting Conditions for β-Glucosidase Hydrolysis
ParameterTypical RangeNotes
Enzyme Source Aspergillus sp., Bacillus sp., AlmondsOptimal conditions vary significantly between sources.[4]
Temperature 37 - 60°CHigher temperatures can increase reaction rates but may lead to enzyme denaturation over time.[8][9]
pH 4.5 - 7.0The optimal pH is highly dependent on the enzyme source. Maintaining pH with a buffer is critical.[4][9]
Buffer 50-100 mM Sodium Acetate or Citrate-PhosphateEnsures pH stability throughout the reaction.[4][7]
Substrate Conc. 0.1 - 5 mMLimited by substrate solubility. High concentrations can sometimes lead to substrate inhibition.[7]
Co-solvent 0 - 20% (v/v) DMSO or EthanolUse only if necessary to dissolve the substrate; may impact enzyme stability.[7]

Troubleshooting Guide

Issue 1: Low or No Conversion to Aglycone
Potential Cause Recommended Solution
Incorrect Reaction Conditions Verify that the pH and temperature are within the optimal range for your specific β-glucosidase. Perform small-scale optimization experiments to determine the ideal conditions.[8][9]
Inactive Enzyme Ensure the enzyme has been stored correctly (typically at 4°C for short-term and -20°C for long-term storage) and has not undergone multiple freeze-thaw cycles.[7] Test the enzyme activity with a standard substrate like p-Nitrophenyl β-D-glucopyranoside (pNPG).[4]
Poor Substrate Solubility The substrate may not be fully available to the enzyme. Try adding a co-solvent like DMSO or ethanol (up to 10-20%) to improve solubility. Note that high concentrations of organic solvents can inhibit or denature the enzyme.[7]
Presence of Inhibitors If using a crude plant extract, other compounds may be inhibiting the enzyme. Consider a partial purification of the this compound before hydrolysis.
Issue 2: Reaction Starts but Stops Before Completion
Potential Cause Recommended Solution
Product Inhibition As the reaction proceeds, the accumulation of glucose can inhibit the activity of many β-glucosidases.[7] To overcome this, you can: • Increase the initial enzyme concentration.[7] • Consider in-situ glucose removal, for example, by adding glucose oxidase.
Aglycone Inhibition High concentrations of the fraxiresinol aglycone product may also cause feedback inhibition. Dilute the reaction mixture or implement a continuous product removal system if possible.
pH Shift During Reaction The reaction itself can cause a shift in pH, moving it away from the enzyme's optimum. Ensure the buffer concentration (e.g., 50-100 mM) is sufficient to maintain a stable pH.[7]
Enzyme Instability The enzyme may not be stable under the reaction conditions for the required duration. Try a lower temperature, add stabilizing agents (e.g., BSA), or use an enzyme from a more thermostable source.

Troubleshooting Decision Pathway

G start Low/Incomplete Conversion check_activity Is enzyme activity confirmed with a standard substrate? start->check_activity check_conditions Are pH and temperature optimal for the enzyme? check_activity->check_conditions Yes no_activity Replace or test enzyme batch. check_activity->no_activity No check_solubility Is the substrate fully dissolved? check_conditions->check_solubility Yes optimize_conditions Optimize T and pH. check_conditions->optimize_conditions No check_inhibition Does the reaction stop prematurely? check_solubility->check_inhibition Yes add_cosolvent Add co-solvent (e.g., DMSO) or increase agitation. check_solubility->add_cosolvent No check_inhibition->optimize_conditions No, reaction does not start product_inhibition Product Inhibition Likely. Increase enzyme load or remove glucose. check_inhibition->product_inhibition Yes

Caption: Troubleshooting flowchart for low conversion in enzymatic hydrolysis.

References

Technical Support Center: Enhancing the Bioavailability of Fraxiresinol 1-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and methodologies for enhancing the in vivo bioavailability of Fraxiresinol 1-O-glucoside.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a type of lignan (B3055560), a class of polyphenolic compounds found in various plants, including many species of the Fraxinus (Ash) genus.[1][2] Like many plant-derived glucosides, it is characterized by potentially low oral bioavailability. This limitation stems from several factors, including poor water solubility, limited permeability across the intestinal wall, and significant metabolism by gut microbiota.[3][4][5] Effective systemic delivery is crucial for evaluating its therapeutic potential in in vivo models, making bioavailability enhancement a critical step in preclinical research.

Q2: What are the primary barriers to the oral bioavailability of this compound?

The primary barriers can be summarized as:

  • Low Aqueous Solubility: As a complex polyphenol, its solubility in gastrointestinal fluids can be limited, which is the first rate-limiting step for absorption.

  • Enzymatic Deglycosylation: The glucoside bond is susceptible to hydrolysis by β-glucosidases present in the small intestine and, more significantly, by gut bacteria.[4][6] This conversion to its aglycone (Fraxiresinol) can happen before the parent molecule has a chance to be absorbed.

  • Poor Membrane Permeability: The relatively large and polar nature of the glucoside may hinder its passive diffusion across the lipid-rich intestinal epithelial cell membranes.

  • Gut Microbiota Metabolism: After deglycosylation, the resulting aglycone is further metabolized by gut bacteria into smaller compounds known as enterolignans (e.g., enterodiol (B191174) and enterolactone).[3][4][7] While these metabolites can be bioactive, this extensive conversion reduces the systemic exposure to the parent compound.[5][6]

  • Efflux Transporters: The molecule may be a substrate for efflux pumps like P-glycoprotein (P-gp) in the intestinal wall, which actively transport it back into the intestinal lumen.

Q3: What is the role of the "glucoside" moiety, and should I use the glucoside or the aglycone for in vivo studies?

The glucoside (sugar) moiety significantly increases the water solubility of the molecule compared to its aglycone form. However, it also increases its polarity and molecular weight, which can negatively impact membrane permeability.

  • Using the Glucoside (this compound): This is the naturally occurring form. Its administration allows for the study of the entire metabolic pathway, including the effects of its gut-derived metabolites (enterolignans), which may contribute to the overall therapeutic effect.[4]

  • Using the Aglycone (Fraxiresinol): Administering the aglycone bypasses the initial deglycosylation step. This might lead to higher initial plasma concentrations of the aglycone itself but misses the potential contributions of the parent glucoside and the specific metabolic timing of the gut microbiota.

The choice depends on the research question. If the goal is to assess the therapeutic potential of the natural product as consumed, the glucoside is appropriate. If the aglycone is the hypothesized primary active molecule, using it directly might be a valid strategy, though formulation will still be critical due to its likely poor solubility.

Section 2: Troubleshooting Guide

Problem 1: Undetectable or very low plasma concentrations of this compound and its metabolites.

  • Possible Cause 1: Poor Dissolution & Solubility.

    • Solution: Enhance the solubility and dissolution rate of the compound. Reduce the particle size to the nano-scale to increase the surface area.[8] Formulate the compound in a vehicle designed for poorly soluble drugs.

    • Recommended Actions:

      • Particle Size Reduction: Utilize techniques like wet milling or high-pressure homogenization to create a nanosuspension.[8][9][10]

      • Lipid-Based Formulations: Formulate the compound in a Self-Emulsifying Drug Delivery System (SEDDS). These systems form fine emulsions in the gut, increasing the solubilization of the drug.[11][12]

      • Amorphous Solid Dispersions: Create a solid dispersion with a hydrophilic polymer. This keeps the drug in a high-energy amorphous state, which has greater solubility than the crystalline form.[11][13]

      • Cyclodextrin Complexation: Use modified cyclodextrins (e.g., HP-β-CD) to form inclusion complexes that enhance aqueous solubility.[11][12]

  • Possible Cause 2: Extensive Gut Metabolism.

    • Solution: The compound is likely being rapidly converted to enterolignans by gut microbiota.[3][4] Your analytical method must be validated to detect these metabolites (e.g., enterolactone, enterodiol).

    • Recommended Actions:

      • Expand Analytical Panel: Develop and validate an LC-MS/MS method to quantify the parent glucoside, the aglycone, and the key enterolignan metabolites in plasma.

      • Consider Co-administration: In exploratory studies, co-administration with a broad-spectrum antibiotic can reduce gut microbiota activity to confirm its role, though this is not a therapeutic strategy.

Problem 2: High inter-individual variability in pharmacokinetic data.

  • Possible Cause: Differences in Gut Microbiota Composition.

    • Solution: The conversion of lignans (B1203133) to enterolignans is highly dependent on the composition and metabolic capacity of the individual's gut microbiome.[4][6] This is a known cause of variation.

    • Recommended Actions:

      • Increase Animal Numbers: Ensure your study is sufficiently powered to account for this biological variability.

      • Standardize Housing and Diet: House animals under identical conditions and provide a standardized diet, as diet heavily influences the microbiome.

      • Characterize Microbiome (Optional): For advanced studies, consider collecting fecal samples for 16S rRNA sequencing to correlate microbiome composition with pharmacokinetic profiles.

Section 3: Data Presentation & Experimental Protocols

Data Tables

Table 1: Comparison of Formulation Strategies for Enhancing Bioavailability of Lignan Glucosides.

Formulation Strategy Mechanism of Enhancement Advantages Disadvantages
Nanosuspension Increases surface area, leading to faster dissolution rate.[8] Simple to prepare, applicable to many compounds. Physical stability (agglomeration) can be a concern; requires specialized equipment.
Solid Dispersion Maintains the drug in a high-energy amorphous state.[12] Significant solubility enhancement. Potential for recrystallization during storage; requires polymer screening.
Lipid-Based (SEDDS) Presents the drug in a solubilized form; emulsion droplets facilitate absorption.[8][11] Improves solubility and membrane transport; can reduce food effects. Requires careful selection of oils and surfactants; potential for GI side effects at high doses.

| Cyclodextrin Complex | Forms a host-guest complex, shielding the lipophilic drug within a hydrophilic exterior.[12] | High solubility enhancement; commercially available excipients. | Limited by drug size and stoichiometry; can be expensive. |

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension Formulation for Oral Gavage

This protocol provides a general method for preparing a nanosuspension, a technique shown to improve the bioavailability of lignan glycosides.[9][10]

  • Coarse Suspension Preparation:

    • Weigh 100 mg of this compound powder.

    • Prepare a 1% (w/v) solution of a stabilizer (e.g., Poloxamer 188 or Hydroxypropyl methylcellulose (B11928114) - HPMC) in deionized water.

    • Add the compound to 10 mL of the stabilizer solution to form a coarse suspension. Stir continuously with a magnetic stirrer.

  • High-Shear Homogenization (Pre-milling):

    • Homogenize the coarse suspension using a high-shear homogenizer (e.g., Ultra-Turrax) at 10,000 RPM for 15 minutes. This step breaks down large aggregates.

    • Keep the suspension in an ice bath to prevent heat degradation.

  • High-Pressure Homogenization (Nanosizing):

    • Transfer the pre-milled suspension to a high-pressure homogenizer.

    • Process the suspension for 20-30 cycles at a pressure of 1500 bar.

    • Collect samples periodically to measure particle size using Dynamic Light Scattering (DLS) until a desired size (e.g., < 200 nm) with a low Polydispersity Index (PDI < 0.3) is achieved.

  • Final Formulation and Storage:

    • The resulting nanosuspension can be used directly for oral gavage.

    • For long-term storage, consider lyophilization by adding a cryoprotectant (e.g., trehalose) to the nanosuspension before freezing and drying. The lyophilized powder can be reconstituted in water before use.

Protocol 2: In Vivo Pharmacokinetic Study Design in Rodents (Rat Model)

  • Animal Model:

    • Use male Sprague-Dawley rats (250-300g). Acclimatize animals for at least one week.

    • Fast animals overnight (12 hours) before dosing but allow free access to water.

  • Dosing:

    • Divide animals into groups (n=6 per group), e.g., Control (vehicle only) and Formulation Group (e.g., Nanosuspension).

    • Administer the formulation via oral gavage at a target dose (e.g., 50 mg/kg). The volume should not exceed 10 mL/kg.

  • Blood Sampling:

    • Collect blood samples (~150 µL) from the tail vein or via a cannulated jugular vein at predetermined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing:

    • Immediately centrifuge the blood samples at 4,000 x g for 10 minutes at 4°C.

    • Harvest the plasma supernatant and store it at -80°C until analysis.

  • Bioanalysis:

    • Develop a sensitive and specific LC-MS/MS method for the simultaneous quantification of this compound, Fraxiresinol (aglycone), enterodiol, and enterolactone.

    • The method will involve protein precipitation or liquid-liquid extraction of the plasma samples, followed by chromatographic separation and mass spectrometric detection.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin to calculate key PK parameters (Cmax, Tmax, AUC, T½) for all measured analytes.

Section 4: Visualizations (Diagrams)

Diagrams of Pathways and Workflows

G cluster_GI Gastrointestinal Tract cluster_Systemic Systemic Circulation Oral Oral Administration of Fraxiresinol-1-O-glucoside Stomach Stomach (Partial Release) Oral->Stomach Intestine Small Intestine (Dissolution & Absorption) Stomach->Intestine Colon Colon (Microbiota Metabolism) Intestine->Colon Solubility Poor Solubility Intestine->Solubility Permeability Poor Permeability Intestine->Permeability Deglycosylation Enzymatic Deglycosylation Intestine->Deglycosylation Efflux P-gp Efflux Intestine->Efflux Blood Systemic Circulation (Absorbed Drug & Metabolites) Intestine->Blood Absorption Metabolism Gut Microbiota Metabolism Colon->Metabolism Metabolism->Blood Metabolite Absorption

Caption: Key barriers affecting the oral bioavailability of this compound.

G start Start: Low Bioavailability Observed char 1. Physicochemical Characterization (Solubility, LogP, pKa) start->char form 2. Formulation Development (Nanosuspension, SEDDS, etc.) char->form invitro 3. In Vitro Screening (Dissolution, Caco-2 Permeability) form->invitro invitro->form Iterate if needed optim 4. Lead Formulation Optimization invitro->optim Select best performer invivo 5. In Vivo PK Study (Rodent Model) optim->invivo end End: Optimized Formulation with Enhanced Bioavailability invivo->end

Caption: Experimental workflow for enhancing compound bioavailability.

G cluster_microbiota Gut Microbiota Action cluster_absorption Absorption & Systemic Effect parent Fraxiresinol-1-O-glucoside (in intestinal lumen) enzyme β-glucosidase absorption_parent Minor Absorption of Parent Glucoside parent->absorption_parent aglycone Fraxiresinol (Aglycone) enzyme->aglycone Deglycosylation metabolism Demethylation, Dehydroxylation aglycone->metabolism absorption_aglycone Absorption of Aglycone aglycone->absorption_aglycone enterolignans Enterodiol & Enterolactone metabolism->enterolignans absorption_meta Absorption of Enterolignans enterolignans->absorption_meta target Biological Target (e.g., NF-κB, COX-2) absorption_parent->target absorption_aglycone->target absorption_meta->target

Caption: Metabolic pathway of this compound in the gut.

References

Technical Support Center: Fraxiresinol 1-O-glucoside Interference in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential assay interference from Fraxiresinol 1-O-glucoside, a naturally occurring lignan (B3055560) glucoside. Due to its phenolic nature, this compound may lead to false-positive or inconsistent results in high-throughput screening (HTS) campaigns. This resource offers troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my HTS assay?

This compound is a lignan glucoside, a type of phenolic compound found in various plants.[1] Phenolic compounds are a well-documented class of molecules that can interfere with HTS assays through various mechanisms, leading to what are often termed "false positives" or promiscuous inhibition. The presence of multiple hydroxyl groups and a glycosidic moiety in its structure are key features that can contribute to this interference.

Q2: What are the most common mechanisms of assay interference for phenolic compounds like this compound?

The primary mechanisms of interference for phenolic compounds include:

  • Compound Aggregation: Above a critical concentration, small molecules can self-assemble into colloidal aggregates.[2] These aggregates can sequester and denature proteins non-specifically, leading to apparent inhibition of enzyme activity.[3][4]

  • Autofluorescence: Many phenolic compounds exhibit intrinsic fluorescence. If the excitation and emission spectra of this compound overlap with those of the assay's fluorophore, it can lead to a false-positive signal (in assays measuring increased fluorescence) or quenching (in assays measuring decreased fluorescence).

  • Fluorescence Quenching: Phenolic compounds can quench the fluorescence of assay reagents through mechanisms like Förster Resonance Energy Transfer (FRET) or static quenching, leading to a decrease in the detected signal that can be misinterpreted as biological activity.[5][6][7]

  • Redox Activity: The phenolic hydroxyl groups can participate in redox cycling, leading to the production of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂). These ROS can directly interfere with assay components, particularly those containing sensitive thiol groups.

  • Non-specific Reactivity: The chemical structure of some phenolic compounds can lead to covalent modification of proteins or other assay reagents, causing irreversible inhibition.

Q3: My assay is luminescence-based. Can this compound still cause interference?

Yes. While autofluorescence is not a direct issue, other interference mechanisms are still relevant. Compound aggregation can non-specifically inhibit luciferase enzymes, a common reporter in luminescence assays. Additionally, redox activity can interfere with the enzymatic reactions that produce light.

Q4: How can I quickly assess if this compound is interfering in my assay?

A simple initial step is to perform a "hit" confirmation in an orthogonal assay. This involves testing the compound in a secondary assay that measures the same biological endpoint but uses a different detection technology (e.g., if the primary assay is fluorescence-based, use a label-free or absorbance-based method for confirmation). A significant loss of activity in the orthogonal assay is a strong indicator of interference.

Troubleshooting Guides

Issue 1: Suspected Compound Aggregation

Symptoms:

  • Steep dose-response curves.

  • Irreproducible IC50 values.

  • Activity is sensitive to the order of reagent addition.

  • Activity is attenuated by the inclusion of non-ionic detergents.

Troubleshooting Workflow:

Aggregation_Troubleshooting start Suspected Aggregation detergent_assay Run dose-response curve with and without 0.01% Triton X-100 start->detergent_assay dls_assay Perform Dynamic Light Scattering (DLS) at relevant concentrations detergent_assay->dls_assay IC50 shift observed conclusion_not_aggregator Aggregation is unlikely the primary interference mechanism. Investigate other possibilities. detergent_assay->conclusion_not_aggregator No significant IC50 shift conclusion_aggregator Compound is likely an aggregator. Consider hit de-prioritization or structural modification. dls_assay->conclusion_aggregator Particles detected dls_assay->conclusion_not_aggregator No particles detected

Caption: Troubleshooting workflow for identifying compound aggregation.

Quantitative Data Summary: Expected Results from Aggregation Troubleshooting

Experimental ParameterExpected Result for Aggregating CompoundExpected Result for Non-Aggregating Compound
IC50 without Triton X-100 10 µM10 µM
IC50 with 0.01% Triton X-100 > 100 µM (Significant shift)~10 µM (No significant shift)
DLS Particle Size at 50 µM 50 - 400 nmNo detectable particles
DLS Polydispersity Index (PDI) > 0.5N/A

Experimental Protocol: Detergent-Sensitivity Assay

  • Prepare Buffers: Create two sets of your standard assay buffer: one without detergent and one containing 0.01% (v/v) Triton X-100.

  • Compound Dilution: Prepare serial dilutions of this compound in both buffers.

  • Assay Performance: Run your standard assay protocol in parallel using both sets of compound dilutions.

  • Data Analysis: Generate dose-response curves and calculate the IC50 value for the compound under both conditions. A significant increase in the IC50 value in the presence of Triton X-100 suggests aggregation-based inhibition.

Experimental Protocol: Dynamic Light Scattering (DLS)

  • Sample Preparation: Prepare solutions of this compound in your assay buffer at concentrations around its apparent IC50 and above. Filter the solutions through a 0.22 µm syringe filter.[8]

  • Instrument Setup: Use a DLS instrument to measure the size distribution of particles in the solutions.

  • Data Acquisition: Collect data at a constant temperature, typically the same as your assay temperature.[9]

  • Data Analysis: Analyze the data to determine the presence, size, and polydispersity of any aggregates. The appearance of particles in the 50-400 nm range is indicative of aggregation.[10]

Issue 2: Suspected Autofluorescence or Fluorescence Quenching

Symptoms:

  • In a fluorescence-based assay, the compound shows activity that is not confirmed in an orthogonal assay.

  • High background fluorescence in wells containing the compound.

  • A decrease in the signal of a fluorescent control.

Troubleshooting Workflow:

Fluorescence_Troubleshooting start Suspected Fluorescence Interference spectral_scan Perform spectral scan of this compound (excitation and emission) start->spectral_scan quenching_assay Run a fluorescence quenching assay with a stable fluorophore spectral_scan->quenching_assay No significant overlap conclusion_autofluorescence Compound is autofluorescent. Use alternative fluorophores or orthogonal assays. spectral_scan->conclusion_autofluorescence Emission overlaps with assay fluorophore conclusion_quenching Compound is a quencher. Consider kinetic reads or orthogonal assays. quenching_assay->conclusion_quenching Fluorescence signal decreases with increasing compound concentration conclusion_no_interference Fluorescence interference is unlikely. Investigate other mechanisms. quenching_assay->conclusion_no_interference No change in fluorescence

Caption: Troubleshooting workflow for identifying fluorescence interference.

Quantitative Data Summary: Expected Results from Fluorescence Interference Troubleshooting

Experimental ParameterExpected Result for Autofluorescent CompoundExpected Result for Quenching CompoundExpected Result for Non-Interfering Compound
Emission Scan at Assay Excitation Wavelength Emission peak overlaps with assay emission wavelengthNo significant emissionNo significant emission
Fluorescence of Control Fluorophore + Compound N/ADose-dependent decrease in fluorescenceNo change in fluorescence

Experimental Protocol: Autofluorescence Measurement

  • Sample Preparation: Prepare serial dilutions of this compound in your assay buffer.

  • Plate Reader Setup: Use a multi-mode plate reader with spectral scanning capabilities.

  • Excitation and Emission Scan: Excite the compound at the same wavelength used for your assay's fluorophore and scan the emission spectrum. Also, perform an excitation scan while monitoring at the assay's emission wavelength.

  • Data Analysis: Compare the emission spectrum of this compound to that of your assay's fluorophore. Significant overlap indicates a high potential for autofluorescence interference.

Experimental Protocol: Fluorescence Quenching Assay

  • Reagent Preparation: Prepare a solution of a stable, pure fluorophore (e.g., fluorescein (B123965) or rhodamine 110) in your assay buffer at a concentration that gives a robust signal in your plate reader.

  • Compound Addition: Add serial dilutions of this compound to the fluorophore solution.

  • Signal Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the control fluorophore.

  • Data Analysis: A dose-dependent decrease in the fluorescence signal indicates that this compound is quenching the fluorophore.

Signaling Pathway Considerations

Promiscuous inhibitors, including some phenolic compounds, can appear to modulate a wide range of biological pathways non-specifically. This is often a consequence of the interference mechanisms described above rather than specific target engagement. For example, aggregation can lead to the non-specific inhibition of various kinases, proteases, and other enzymes.

Promiscuous_Inhibition_Pathway cluster_mechanisms Interference Mechanisms cluster_pathways Apparent Downstream Effects compound This compound aggregation Aggregation compound->aggregation redox Redox Activity compound->redox reactivity Non-specific Reactivity compound->reactivity kinase Kinase Pathways (e.g., MAPK, PI3K/Akt) aggregation->kinase Non-specific protein denaturation protease Protease Activity aggregation->protease Non-specific protein denaturation cell_viability Cell Viability/Proliferation redox->cell_viability Induction of oxidative stress reactivity->kinase Covalent modification reactivity->protease Covalent modification kinase->cell_viability protease->cell_viability

Caption: Potential pathways of non-specific assay interference by this compound.

When a hit like this compound is identified, it is crucial to validate its activity using the troubleshooting steps outlined above before investing significant resources in follow-up studies on specific signaling pathways. True target engagement should be confirmed through biophysical methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) after ruling out assay interference.

References

Validation & Comparative

A Comparative Analysis of Fraxiresinol 1-O-glucoside and its Aglycone, Fraxiresinol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Fraxiresinol 1-O-glucoside and its aglycone, Fraxiresinol. While direct comparative experimental data for these specific lignans (B1203133) is limited in publicly available literature, this guide synthesizes established principles of glycoside versus aglycone bioactivity to infer potential differences and provides a framework for future research.

This compound is a lignan (B3055560) glucoside found in various plant species.[1] Its aglycone, Fraxiresinol, is the non-sugar-bound form of the molecule. The presence of a glucose moiety can significantly impact the physicochemical properties and biological activities of a compound, including its solubility, stability, and bioavailability. This guide will explore the anticipated differences in antioxidant, anti-inflammatory, and anticancer activities based on general structure-activity relationships observed in similar polyphenolic compounds.

Comparative Biological Activities: A Data-Driven Postulation

Direct comparative studies on this compound and Fraxiresinol are not extensively available. However, based on extensive research on other polyphenolic glycosides and their corresponding aglycones, a general trend emerges. Aglycones often exhibit higher in vitro biological activity, which is attributed to the direct interaction of their free hydroxyl groups with cellular targets. Conversely, the glycoside form may offer advantages in terms of stability and bioavailability in vivo.

Table 1: Postulated Comparative Efficacy of this compound vs. Fraxiresinol

Biological ActivityThis compound (Glycoside)Fraxiresinol (Aglycone)Rationale for Postulated Difference
Antioxidant Activity (in vitro) Lower to ModerateHigherThe free phenolic hydroxyl groups in the aglycone are crucial for radical scavenging. The glucose moiety in the glycoside may sterically hinder these groups, reducing direct antioxidant capacity.
Anti-inflammatory Activity (in vitro) ModerateHigherAglycones can often more readily interact with intracellular signaling proteins involved in inflammation, such as those in the NF-κB and MAPK pathways.
Anticancer Activity (in vitro) Lower to ModerateHigherSimilar to anti-inflammatory activity, the aglycone's structure may allow for more effective interaction with cancer cell targets. One study identified a "fraxiresinol glycoside" as a major component in a plant extract with cytotoxic effects against AGS and A549 cancer cell lines, though a direct comparison with the aglycone was not performed.[2]
Aqueous Solubility HigherLowerThe hydrophilic glucose moiety significantly increases water solubility compared to the more lipophilic aglycone.
Bioavailability (in vivo) Potentially HigherPotentially LowerWhile the aglycone may be more readily absorbed across the gut barrier, the glycoside's higher solubility and stability in the gastrointestinal tract could lead to greater overall absorption after enzymatic hydrolysis by gut microbiota.

Experimental Protocols for Comparative Analysis

To empirically validate the postulated differences, the following experimental protocols are recommended.

Antioxidant Activity Assays

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

  • Protocol:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727).

    • Prepare various concentrations of this compound and Fraxiresinol in a suitable solvent (e.g., methanol or DMSO).

    • In a 96-well plate, add 100 µL of each compound concentration to wells in triplicate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid or Trolox can be used as a positive control.

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution alone and A_sample is the absorbance of the DPPH solution with the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.[3][4][5]

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance at 734 nm.

  • Protocol:

    • Prepare the ABTS radical cation solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 10 µL of various concentrations of this compound and Fraxiresinol to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Trolox is typically used as a standard to determine the Trolox Equivalent Antioxidant Capacity (TEAC).

    • The percentage of inhibition is calculated similarly to the DPPH assay.[6][7][8]

Cellular Assays

a) Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is used to measure intracellular ROS. Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Protocol:

    • Seed cells (e.g., macrophages like RAW 264.7 or a relevant cell line) in a 96-well black plate and allow them to adhere.

    • Treat the cells with various concentrations of this compound and Fraxiresinol for a predetermined time.

    • Induce oxidative stress by adding an agent like H₂O₂ or lipopolysaccharide (LPS).

    • Wash the cells with PBS and then incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

    • Wash the cells again with PBS to remove the excess probe.

    • Measure the fluorescence intensity with a fluorescence microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[9][10]

b) Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) precipitate.

  • Protocol:

    • Seed cells in a 96-well plate and treat them with various concentrations of this compound and Fraxiresinol for 24-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of ~570 nm.

    • Cell viability is expressed as a percentage of the viability of untreated control cells.[11][12][13][14]

Western Blot Analysis for Inflammatory Signaling Pathways
  • Principle: Western blotting is used to detect the expression levels of specific proteins involved in inflammatory signaling, such as NF-κB and MAPK pathway components.

  • Protocol:

    • Culture cells (e.g., RAW 264.7 macrophages) and pre-treat with this compound or Fraxiresinol for 1-2 hours.

    • Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) for a specific duration (e.g., 30 minutes for phosphorylation studies, longer for protein expression).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.[15][16][17][18]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the molecular interactions and experimental processes, the following diagrams are provided.

Signaling_Pathway_NFkB cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB_complex p65/p50-IκBα (Inactive) IkBa->NFkB_complex p_IkBa p-IκBα IkBa->p_IkBa p65 p65 p65->NFkB_complex p50 p50 p50->NFkB_complex Proteasome Proteasome Active_NFkB p65/p50 (Active) p_IkBa->Proteasome Ubiquitination & Degradation DNA DNA Active_NFkB->DNA Translocation Fraxiresinol Fraxiresinol (Aglycone) Fraxiresinol->IKK Inhibition Transcription Pro-inflammatory Gene Transcription DNA->Transcription Signaling_Pathway_MAPK cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS) TAK1 TAK1 Stimulus->TAK1 Activation MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation ERK ERK MEK1_2->ERK Phosphorylation AP1 AP-1 p38->AP1 Translocation & Activation JNK->AP1 ERK->AP1 Fraxiresinol Fraxiresinol (Aglycone) Fraxiresinol->TAK1 Inhibition Transcription Inflammatory Response AP1->Transcription Experimental_Workflow cluster_compounds Compound Preparation cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis Glucoside This compound Antioxidant Antioxidant Assays (DPPH, ABTS) Glucoside->Antioxidant Cell_Culture Cell Culture (e.g., RAW 264.7, Cancer Cell Lines) Glucoside->Cell_Culture Aglycone Fraxiresinol Aglycone->Antioxidant Aglycone->Cell_Culture Data_Analysis Comparative Data Analysis (IC50 values, Protein Expression) Antioxidant->Data_Analysis ROS_Assay ROS Measurement Cell_Culture->ROS_Assay MTT_Assay Cell Viability (MTT) Cell_Culture->MTT_Assay Western_Blot Western Blot (NF-κB, MAPK) Cell_Culture->Western_Blot ROS_Assay->Data_Analysis MTT_Assay->Data_Analysis Western_Blot->Data_Analysis

References

Validating the Anti-inflammatory Potential of Fraxiresinol 1-O-glucoside: A Comparative Analysis in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory effects of compounds derived from Fraxinus rhynchophylla, the plant source of Fraxiresinol 1-O-glucoside. Due to a lack of direct experimental data on the isolated this compound in animal models, this document focuses on the scientifically validated anti-inflammatory properties of the whole plant extract and its well-studied constituent, Fraxetin. These are compared with a standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac, to provide a benchmark for efficacy. The data presented is intended to support further research and drug development efforts in the field of inflammation.

Comparative Efficacy of Fraxinus rhynchophylla Extract and its Constituent Fraxetin

The anti-inflammatory effects of a 70% ethanolic extract of Fraxinus rhynchophylla (EEFR) and its active compound Fraxetin have been evaluated in established animal models of inflammation. These studies demonstrate a significant reduction in inflammatory markers and edema, comparable in some instances to the effects of the well-established NSAID, Diclofenac.

Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used acute inflammatory model to assess the efficacy of potential anti-inflammatory agents. In this model, the injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by swelling (edema).

Table 1: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Paw Edema in Rats

Treatment GroupDosePaw Edema Inhibition (%) at 5 hoursReference
Control (Carrageenan)-0%[1]
EEFR (Topical)10 mg/earNot Reported in this model[2]
FraxetinNot Reported in this modelNot Reported in this model
Diclofenac Sodium6 mg/kgSignificant Inhibition (p<0.001)[1]

Note: While a study on EEFR in a contact dermatitis model exists, direct comparative data in the carrageenan-induced paw edema model for the extract and Fraxetin was not available in the reviewed literature.

Lipopolysaccharide (LPS)-Induced Inflammation Model

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. In animal models, LPS administration triggers the release of pro-inflammatory cytokines, mimicking aspects of systemic inflammation and sepsis.

Table 2: Effect of Fraxinus rhynchophylla Extract and Fraxetin on Pro-inflammatory Cytokine Levels in LPS-Stimulated Murine Macrophages (RAW 264.7 cells)

Treatment GroupConcentrationInhibition of Nitric Oxide (NO) ProductionInhibition of TNF-α ProductionInhibition of IL-6 ProductionReference
Control (LPS)-0%0%0%[3]
EEFR80 µg/mlSignificant Down-regulation of iNOSNot QuantifiedNot Quantified[3]
Fraxetin-Not ReportedNot ReportedNot Reported
Dexamethasone (Positive Control)-Significant InhibitionSignificant InhibitionSignificant Inhibition[4]

Note: The available data for EEFR is from an in vitro study on RAW 264.7 cells, which is a common preliminary screen for anti-inflammatory activity. In vivo quantitative data for comparison is limited.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for inducing acute inflammation.

  • Animals: Male Wistar rats (150-200 g) are used.

  • Groups: Animals are divided into control, standard drug (e.g., Diclofenac Sodium), and test substance groups.

  • Induction of Edema: 0.1 ml of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • Treatment: The test substance or standard drug is administered orally or topically 30 minutes before carrageenan injection. The control group receives the vehicle.

  • Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Lipopolysaccharide-Induced Systemic Inflammation in Mice

This protocol is used to model systemic inflammatory responses.

  • Animals: Male C57BL/6 mice are used.

  • Groups: Animals are divided into control, LPS, and LPS + test substance groups.

  • Inflammation Induction: LPS (e.g., from E. coli) is administered via intraperitoneal injection.

  • Treatment: The test substance is administered (e.g., orally or intraperitoneally) at a specified time before or after LPS injection.

  • Sample Collection: Blood and tissues (e.g., spleen, liver, lungs) are collected at various time points after LPS administration.

  • Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in serum and tissue homogenates are measured using ELISA or other immunoassays.

Signaling Pathways and Experimental Visualization

The anti-inflammatory effects of many natural compounds, including those found in Fraxinus rhynchophylla, are often attributed to their ability to modulate key inflammatory signaling pathways.

G cluster_0 Inflammatory Stimuli (LPS) cluster_1 Cellular Response LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation Fraxinus_Compounds Fraxinus Compounds (e.g., Fraxetin) Fraxinus_Compounds->NFkB Inhibition

Caption: Proposed mechanism of anti-inflammatory action of Fraxinus compounds.

G cluster_workflow Experimental Workflow: Carrageenan-Induced Paw Edema Animal_Acclimatization Animal Acclimatization Grouping Grouping (Control, Standard, Test) Animal_Acclimatization->Grouping Treatment_Admin Treatment Administration Grouping->Treatment_Admin Carrageenan_Injection Carrageenan Injection Treatment_Admin->Carrageenan_Injection Paw_Measurement Paw Volume Measurement (0-5 hours) Carrageenan_Injection->Paw_Measurement Data_Analysis Data Analysis (% Inhibition) Paw_Measurement->Data_Analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Conclusion

While direct evidence for the anti-inflammatory effects of isolated this compound in animal models is currently limited, the available data on Fraxinus rhynchophylla extracts and its constituent Fraxetin strongly suggest a potential therapeutic role in inflammatory conditions. The observed inhibition of key inflammatory mediators and pathways by these substances provides a solid foundation for future research. Further studies are warranted to isolate this compound and definitively characterize its anti-inflammatory profile in vivo, comparing it directly with established NSAIDs. Such research will be crucial in determining its potential as a novel anti-inflammatory agent.

References

The Pharmacokinetic Profile of Fraxiresinol 1-O-glucoside: A Comparative Analysis with Structurally Related Lignans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fraxiresinol (B13069351) 1-O-glucoside is a lignan (B3055560) glucoside found in various plant species, holding potential for therapeutic applications due to its antioxidant and anti-inflammatory properties.[1] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is fundamental for its development as a therapeutic agent. Direct pharmacokinetic studies on Fraxiresinol 1-O-glucoside are limited in publicly available literature. Therefore, this guide provides a comparative analysis of its expected pharmacokinetic profile based on data from structurally similar and well-studied lignan glucosides, primarily the flax lignans (B1203133) secoisolariciresinol (B192356) diglucoside (SDG) and its metabolites, as well as the coumarin (B35378) glucoside fraxin (B1674053).

Comparative Pharmacokinetic Data

The pharmacokinetic parameters of lignans are significantly influenced by their glycosylation status and the metabolic activity of the gut microbiota. The following table summarizes key pharmacokinetic parameters for lignans that can serve as a proxy for estimating the profile of this compound.

CompoundModelDose & RouteCmaxTmaxAUCOral Bioavailability (%)Key Metabolic FateReference
Secoisolariciresinol (SECO) Rat40 mg/kg (oral)---25Metabolism to ED and EL[2]
Rat20 mg/kg (IV)-----[2]
Enterodiol (B191174) (ED) Rat10 mg/kg (oral)---< 1Oxidation to EL[2]
Rat5 mg/kg (IV)-----[2]
Secoisolariciresinol Diglucoside (SDG) Rat40 mg/kg (oral)Undetectable--0Hydrolysis to SECO by gut microbiota[2][3]
Total Enterodiol (from SDG polymer) Rat40 mg/kg SDG equivalent (oral)207.2 ± 115.5 ng/mL11-12 h--Further metabolism[3][4]
Total Enterolactone (B190478) (from SDG polymer) Rat40 mg/kg SDG equivalent (oral)65.9 ± 19.6 ng/mL12.7 ± 3 h--Excretion[3]
Fraxin (a coumarin glucoside) RatOral----Hydrolysis to fraxetin (B1674051) by gut microbiota, followed by sulfation, glucuronidation, and methylation[5]

Discussion of Pharmacokinetic Profile

Absorption: Lignan glucosides, such as SDG, are generally not absorbed in their intact form.[2] The oral bioavailability of SDG is reported to be 0%.[2] It is highly probable that this compound, being a glucoside, will follow a similar path, requiring initial hydrolysis of the glucose moiety by intestinal microflora before the aglycone, fraxiresinol, can be absorbed. The absorption of the aglycone is likely to be delayed, leading to a relatively long Tmax, as observed with the metabolites of SDG, where Tmax for total enterodiol and enterolactone is around 11-13 hours.[3][4]

Distribution: Once absorbed, the aglycone fraxiresinol would be expected to distribute into various tissues. Secoisolariciresinol (SECO), the aglycone of SDG, has a large volume of distribution.[2] This suggests that the aglycone of this compound may also be widely distributed in the body.

Metabolism: The metabolism of lignan glucosides is heavily dependent on the gut microbiota. The initial and crucial step is the enzymatic hydrolysis of the glycosidic bond to release the aglycone. For this compound, this would result in the formation of fraxiresinol.

Further metabolism of the aglycone is expected. In the case of SDG, the aglycone SECO is further metabolized by gut bacteria to enterodiol (ED) and enterolactone (EL).[2] Similarly, fraxin, a coumarin glucoside, is hydrolyzed to its aglycone, fraxetin, which then undergoes extensive phase II metabolism (sulfation and glucuronidation) and methylation in the liver.[5] It is plausible that fraxiresinol, once formed, will also be subject to phase II conjugation reactions in the liver, leading to the formation of glucuronide and sulfate (B86663) derivatives, which are more water-soluble and readily excretable.

Excretion: The metabolites of lignans are primarily excreted in the urine and feces. The conjugated forms of the aglycone and its downstream metabolites are expected to be the main forms found in urine.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the pharmacokinetic analysis of lignans.

In Vivo Pharmacokinetic Study in Rats:

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[2][5]

  • Compound Administration: The test compound (e.g., this compound) is administered orally via gavage and intravenously via the tail vein to different groups of animals to determine oral bioavailability.[2]

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing from the jugular or tail vein into heparinized tubes.[2]

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.[3]

  • Sample Analysis: Plasma concentrations of the parent compound and its metabolites are quantified using a validated analytical method, such as HPLC-MS/MS.

Analytical Method for Quantification in Plasma (HPLC-MS/MS):

  • Sample Preparation:

    • Protein Precipitation: To a small volume of plasma (e.g., 100 µL), an internal standard is added, followed by a protein precipitating agent like acetonitrile (B52724) or methanol.[4]

    • Liquid-Liquid Extraction: Alternatively, after protein precipitation, a liquid-liquid extraction with a solvent like ethyl acetate (B1210297) can be performed to further clean up the sample.

    • The mixture is vortexed and centrifuged. The supernatant is then transferred to a new tube and evaporated to dryness under a stream of nitrogen. The residue is reconstituted in the mobile phase for injection into the HPLC system.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used for separation.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is commonly employed.

    • Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode is used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Lignan Glucosides:

The following diagram illustrates the general metabolic pathway of lignan glucosides, which is predicted for this compound.

cluster_gut Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_liver Liver cluster_excretion Excretion Lignan_Glucoside This compound (or other Lignan Glucoside) Aglycone Fraxiresinol (Aglycone) Lignan_Glucoside->Aglycone Gut Microbiota (Hydrolysis) Metabolites Further Metabolites (e.g., ED, EL for SDG) Aglycone->Metabolites Gut Microbiota (Metabolism) Absorbed_Aglycone Absorbed Aglycone (Fraxiresinol) Aglycone->Absorbed_Aglycone Absorption Liver_Metabolism Phase II Metabolism Absorbed_Aglycone->Liver_Metabolism Conjugated_Metabolites Conjugated Metabolites (Glucuronides, Sulfates) Urine_Feces Urine / Feces Conjugated_Metabolites->Urine_Feces Liver_Metabolism->Conjugated_Metabolites

Caption: General metabolic pathway of lignan glucosides.

Experimental Workflow for Pharmacokinetic Analysis:

The following diagram outlines a typical workflow for a preclinical pharmacokinetic study of a lignan glucoside.

cluster_in_vivo In Vivo Study cluster_in_vitro Sample Analysis cluster_data_analysis Data Interpretation Admin Compound Administration (Oral & IV) Sampling Blood Sampling (Time course) Admin->Sampling Plasma Plasma Separation Sampling->Plasma Extraction Sample Preparation (Protein Precipitation/LLE) Plasma->Extraction Analysis HPLC-MS/MS Analysis Extraction->Analysis Quantification Quantification of Analyte & Metabolites Analysis->Quantification PK_Calc Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) Quantification->PK_Calc Bioavailability Bioavailability Determination PK_Calc->Bioavailability

Caption: Experimental workflow for pharmacokinetic analysis.

Conclusion

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Fraxiresinol 1-O-glucoside Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of Fraxiresinol 1-O-glucoside, a lignan (B3055560) glycoside with potential pharmacological activities. The accurate and precise measurement of this compound in various matrices, such as plant extracts and biological fluids, is essential for quality control, pharmacokinetic analysis, and formulation development. This document details the experimental protocols and performance data for two prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC) with photodiode array detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The information herein is a synthesis of established analytical validation practices for similar glycosides.

Quantitative Performance Comparison

The selection of an analytical method is often a balance between sensitivity, selectivity, speed, and cost. The following table summarizes key performance indicators for HPLC-PDA and UPLC-MS/MS methods for the analysis of lignan glycosides like this compound.

Performance MetricHPLC-PDAUPLC-MS/MS
**Linearity (R²) **> 0.999> 0.999
Limit of Detection (LOD) 10 - 50 ng/mL0.1 - 1 ng/mL
Limit of Quantification (LOQ) 50 - 150 ng/mL0.5 - 5 ng/mL
Precision (%RSD) < 2%< 5%
Accuracy (%Recovery) 95 - 105%98 - 102%
Analysis Time 15 - 30 min5 - 15 min
Selectivity ModerateHigh
Cost LowerHigher

Experimental Protocols

Detailed methodologies for the quantification of this compound using HPLC-PDA and UPLC-MS/MS are outlined below. These protocols are based on common practices for the analysis of related compounds and should be optimized and validated for specific applications.

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

This method is suitable for routine quality control and quantification of this compound in relatively simple matrices where high sensitivity is not the primary requirement.

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • This compound reference standard (>98% purity).

  • Acetonitrile (B52724) (HPLC grade).

  • Methanol (B129727) (HPLC grade).

  • Formic acid (analytical grade).

  • Ultrapure water.

Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • 0-20 min: 10-40% B

    • 20-25 min: 40-80% B

    • 25-30 min: 80-10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitoring at the maximum absorbance of this compound, typically around 280 nm.

Sample Preparation:

  • Extraction: Accurately weigh the powdered sample (e.g., plant material) and extract with a suitable solvent such as 70% methanol in water using ultrasonication for 30 minutes.

  • Purification: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter before injection.

Standard Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 200 µg/mL.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices like biological fluids and for trace-level analysis.

Instrumentation and Materials:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • This compound reference standard (>98% purity).

  • Acetonitrile (LC-MS grade).

  • Methanol (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Ultrapure water.

Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • 0-5 min: 5-50% B

    • 5-7 min: 50-95% B

    • 7-8 min: 95-5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor and Product Ions: These need to be determined by infusing a standard solution of this compound. For example, in negative mode, the precursor ion could be [M-H]⁻, and product ions would be generated through collision-induced dissociation.

  • Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone gas flow for maximum signal intensity.

Sample Preparation:

  • Extraction: Similar to the HPLC method, but may require a solid-phase extraction (SPE) step for cleaner samples, especially for biological matrices.

  • Purification and Filtration: Centrifuge and filter the extract through a 0.22 µm syringe filter.

Standard Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution in methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range in the samples (e.g., 0.5 to 500 ng/mL).

Experimental Workflows

The following diagrams illustrate the general workflows for the cross-validation of the described analytical methods.

cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Validation Start Sample Collection Extraction Extraction Start->Extraction Purification Purification & Filtration Extraction->Purification HPLC HPLC-PDA Analysis Purification->HPLC UPLC UPLC-MS/MS Analysis Purification->UPLC Data_Acquisition Data Acquisition HPLC->Data_Acquisition UPLC->Data_Acquisition Validation Method Validation (Linearity, Precision, Accuracy) Data_Acquisition->Validation Comparison Cross-Method Comparison Validation->Comparison

Workflow for Cross-Validation of Analytical Methods

cluster_HPLC HPLC-PDA Method cluster_UPLC UPLC-MS/MS Method HPLC_Sample Prepared Sample HPLC_Inject Inject into HPLC HPLC_Sample->HPLC_Inject HPLC_Separate Separation on C18 Column HPLC_Inject->HPLC_Separate HPLC_Detect PDA Detection (280 nm) HPLC_Separate->HPLC_Detect HPLC_Quantify Quantification HPLC_Detect->HPLC_Quantify UPLC_Sample Prepared Sample UPLC_Inject Inject into UPLC UPLC_Sample->UPLC_Inject UPLC_Separate Separation on C18 Column UPLC_Inject->UPLC_Separate UPLC_Detect MS/MS Detection (MRM) UPLC_Separate->UPLC_Detect UPLC_Quantify Quantification UPLC_Detect->UPLC_Quantify

Comparative Analysis of α-Glucosidase Inhibitory Activity: Fraxiresinol 1-O-glucoside and Acarbose

Author: BenchChem Technical Support Team. Date: December 2025

A direct quantitative comparison of the α-glucosidase inhibitory activity between Fraxiresinol 1-O-glucoside and the established drug acarbose (B1664774) is not currently possible due to the lack of publicly available experimental data on the IC50 value of this compound.

While extensive research has been conducted on the α-glucosidase inhibitory effects of acarbose, a widely used anti-diabetic drug, similar in vitro studies determining the half-maximal inhibitory concentration (IC50) of this compound have not been found in a comprehensive search of scientific literature. This guide will, therefore, provide a detailed overview of the known inhibitory activity of acarbose, a standard protocol for assessing α-glucosidase inhibition, and a framework for how such a comparison would be structured once data for this compound becomes available.

Acarbose: A Benchmark for α-Glucosidase Inhibition

Acarbose is a pseudo-tetrasaccharide that acts as a competitive inhibitor of α-glucosidase enzymes in the small intestine. This inhibition delays the digestion of complex carbohydrates, thereby reducing the postprandial increase in blood glucose levels. The inhibitory efficacy of acarbose is well-documented, though its reported IC50 values can vary significantly depending on the specific experimental conditions, such as the source of the α-glucosidase enzyme (e.g., from Saccharomyces cerevisiae or rat intestine) and the substrate used in the assay.

Quantitative Data: Acarbose

The following table summarizes the range of reported IC50 values for acarbose against α-glucosidase. This variability underscores the importance of standardized experimental protocols for meaningful comparisons.

CompoundEnzyme SourceSubstrateReported IC50 Range (µM)
AcarboseSaccharomyces cerevisiaep-Nitrophenyl-α-D-glucopyranoside (pNPG)0.0013 - 1998.79[1]
This compound--Data not available

Experimental Protocol: In Vitro α-Glucosidase Inhibitory Assay

A standardized and commonly employed method to determine the α-glucosidase inhibitory activity of a compound is outlined below. This protocol is crucial for generating reliable and comparable IC50 values.

Objective: To determine the concentration of a test compound required to inhibit 50% of the α-glucosidase activity (IC50).

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Test compound (e.g., this compound)

  • Acarbose (as a positive control)

  • Phosphate (B84403) buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of pNPG in phosphate buffer.

    • Prepare serial dilutions of the test compound and acarbose in a suitable solvent (e.g., DMSO), followed by further dilution in phosphate buffer.

  • Assay in 96-Well Plate:

    • Add a specific volume of the enzyme solution to each well.

    • Add different concentrations of the test compound or acarbose to the respective wells.

    • Include control wells containing the enzyme and buffer but no inhibitor (100% enzyme activity) and wells with buffer and substrate but no enzyme (blank).

    • Pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes).

  • Initiation and Termination of Reaction:

    • Initiate the reaction by adding the pNPG substrate solution to all wells.

    • Incubate the plate at 37°C for a specific time (e.g., 20 minutes).

    • Stop the reaction by adding a sodium carbonate solution.

  • Measurement and Calculation:

    • Measure the absorbance of the yellow-colored p-nitrophenol produced at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_enzyme Enzyme Solution mix Mix Enzyme & Inhibitor prep_enzyme->mix prep_substrate Substrate (pNPG) add_substrate Add Substrate (pNPG) prep_substrate->add_substrate prep_compound Test Compound & Acarbose Dilutions prep_compound->mix pre_incubate Pre-incubate (37°C) mix->pre_incubate pre_incubate->add_substrate incubate Incubate (37°C) add_substrate->incubate stop_reaction Stop Reaction (Na2CO3) incubate->stop_reaction measure_abs Measure Absorbance (405 nm) stop_reaction->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: Experimental workflow for the in vitro α-glucosidase inhibition assay.

Signaling Pathway of α-Glucosidase Action and Inhibition

signaling_pathway cluster_lumen Intestinal Lumen cluster_brush_border Brush Border cluster_absorption Absorption cluster_inhibition Inhibition carbs Complex Carbohydrates oligo Oligosaccharides carbs->oligo Digestion alpha_glucosidase α-Glucosidase oligo->alpha_glucosidase glucose Glucose alpha_glucosidase->glucose Hydrolysis absorption Glucose Absorption glucose->absorption inhibitor Acarbose / this compound inhibitor->alpha_glucosidase Inhibits

Caption: Mechanism of α-glucosidase action and its inhibition.

Conclusion

A definitive comparison of the α-glucosidase inhibitory activity of this compound and acarbose awaits the publication of rigorous in vitro studies on this compound. The provided experimental protocol offers a standardized method for generating the necessary data. Once the IC50 value for this compound is determined, a direct and meaningful comparison with acarbose will be possible, which will be invaluable for researchers and professionals in the field of drug development for diabetes management. Researchers are encouraged to conduct and publish such studies to elucidate the potential of novel natural compounds like this compound as α-glucosidase inhibitors.

References

Lack of Evidence for Synergistic Effects of Fraxiresinol 1-O-glucoside with Other Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current scientific literature reveals a significant gap in research regarding the synergistic effects of Fraxiresinol 1-O-glucoside in combination with other natural compounds. At present, there are no published studies providing experimental data to support or quantify such interactions.

This compound is a lignan (B3055560) glucoside found in various plants.[1][2] Existing research primarily focuses on its individual biological activities, highlighting its potential as an antioxidant and anti-inflammatory agent.[1] The compound is understood to modulate pathways associated with oxidative stress and may interfere with inflammatory signaling cascades.[1]

While the concept of synergy, where the combined therapeutic effect of multiple compounds is greater than the sum of their individual effects, is a well-established area of investigation in pharmacology, specific data for this compound is absent.[3][4] Studies on other natural compounds, such as flavonoids and various phenolics, have demonstrated synergistic antioxidant and anticancer activities in preclinical models.[3][5][6] However, these studies do not include this compound.

Due to the lack of available experimental data, it is not possible to construct a comparison guide that meets the core requirements of data presentation, detailed experimental protocols, and visualization of signaling pathways for the synergistic effects of this compound.

Further research is required to explore the potential synergistic or antagonistic interactions of this compound with other natural compounds. Such studies would be essential for the development of novel therapeutic strategies. Researchers, scientists, and drug development professionals are encouraged to investigate this area to fill the current knowledge void.

References

Unveiling the Action of Fraxiresinol 1-O-glucoside: A Comparative Guide to its Anti-Inflammatory and Antioxidant Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

While direct knockout (KO) studies confirming the precise molecular targets of Fraxiresinol 1-O-glucoside are not yet available in published literature, a strong body of evidence from research on structurally similar lignan (B3055560) glucosides allows for a well-supported hypothesis of its mechanism of action. This guide provides a comparative analysis of this compound's likely biological activities by examining data from studies on related compounds where knockout or targeted inhibition has been employed. These analogous compounds strongly suggest that this compound exerts its beneficial anti-inflammatory and antioxidant effects primarily through the modulation of the NF-κB and Nrf2 signaling pathways.

This guide will delve into the established mechanisms of comparable lignan glucosides, presenting the experimental data that substantiates their effects. The detailed protocols from these studies serve as a blueprint for how the definitive mechanism of this compound could be unequivocally confirmed.

The Hypothesized Mechanism of Action

Based on the actions of other well-studied lignan glucosides, this compound is proposed to function as both an anti-inflammatory and antioxidant agent by:

  • Inhibiting the NF-κB Pathway: This pathway is a central regulator of inflammation. By preventing the activation of NF-κB, this compound likely reduces the expression of pro-inflammatory cytokines and enzymes.

  • Activating the Nrf2 Pathway: The Nrf2 pathway is a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the production of a suite of protective antioxidant enzymes.

The following sections provide a comparative look at the experimental evidence from related compounds that underpins this hypothesis.

Comparative Data from Related Lignan Glucosides

The following tables summarize the quantitative effects of various lignan glucosides on key molecular markers of inflammation and oxidative stress. This data is extracted from studies utilizing cellular and animal models, which in some cases, have employed targeted molecular techniques to validate the pathways involved.

Table 1: Comparative Anti-Inflammatory Effects of Lignan Glucosides via NF-κB Pathway Modulation

CompoundModel SystemTreatmentKey Target MeasuredResultCitation
Pinoresinol diglucoside Mice with middle cerebral artery occlusion5 and 10 mg/kgPhospho-p65 (NF-κB subunit)Significant decrease in nuclear phospho-p65 levels[1]
Syringaresinol-di-O-beta-D-glucoside SW982 human synovial sarcoma cells10, 25, 50 µMNF-κB DNA-binding activitySignificant reduction in NF-κB DNA-binding activity[2]
Secoisolariciresinol (B192356) diglucoside E0771 mammary tumor cells in C57BL/6 mice100 mg/kg dietPhospho-p65 (NF-κB subunit)Significant reduction in phospho-p65 expression in tumors[3]

Table 2: Comparative Antioxidant Effects of Lignan Glucosides via Nrf2 Pathway Activation

CompoundModel SystemTreatmentKey Target MeasuredResultCitation
Pinoresinol diglucoside Mice with middle cerebral artery occlusion5 and 10 mg/kgNuclear Nrf2, HO-1, NQO1Significant increase in nuclear Nrf2, HO-1, and NQO1 protein expression[1][4]
Syringaresinol High glucose-treated neonatal cardiomyocytesNot specifiedKeap1/Nrf2 systemRestoration of suppressed Keap1/Nrf2 system[5]
Matairesinol Sepsis-mediated brain injury in miceNot specifiedNot specifiedExerts antioxidant effects by repressing MAPK and NF-κB pathways through up-regulating AMPK[6]

Experimental Protocols: A Blueprint for Confirmation

The following are detailed methodologies from key experiments on related lignans. These protocols illustrate how knockout studies or targeted inhibition could be applied to definitively confirm the mechanism of action of this compound.

Protocol 1: Confirmation of NF-κB Inhibition via Western Blot
  • Objective: To determine if a compound inhibits the activation of the NF-κB pathway by measuring the phosphorylation and nuclear translocation of the p65 subunit.

  • Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are cultured and pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) for a specified time (e.g., 30-60 minutes).

  • Nuclear and Cytoplasmic Protein Extraction: Cells are harvested, and nuclear and cytoplasmic protein fractions are separated using a commercial extraction kit.

  • Western Blot Analysis: Protein concentrations are determined, and equal amounts of protein from each fraction are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phospho-p65, total p65, and a nuclear marker (e.g., Lamin B1). After washing, the membrane is incubated with a secondary antibody, and the protein bands are visualized using a chemiluminescence detection system. A decrease in nuclear phospho-p65 would indicate inhibition of NF-κB activation.

Protocol 2: Validation of Nrf2 Activation via Luciferase Reporter Assay
  • Objective: To quantify the activation of the Nrf2 antioxidant response element (ARE).

  • Cell Transfection: A human cell line (e.g., HEK293T) is co-transfected with a plasmid containing a luciferase reporter gene under the control of an ARE promoter and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment and Analysis: After transfection, cells are treated with the test compound for 24 hours. Cell lysates are then prepared, and luciferase activity is measured using a luminometer. A significant increase in luciferase activity relative to control-treated cells would indicate activation of the Nrf2 pathway.

Protocol 3: Conceptual Knockout Study Workflow
  • Objective: To definitively determine if the effects of this compound are dependent on a specific protein (e.g., Nrf2).

  • Generation of Knockout Cells: CRISPR-Cas9 technology is used to generate a stable cell line (e.g., in macrophages) where the gene for the target protein (e.g., Nfe2l2, the gene for Nrf2) has been knocked out.

  • Comparative Treatment: Both wild-type (WT) and knockout (KO) cells are treated with this compound.

  • Endpoint Analysis: The downstream effects of the compound, such as the expression of antioxidant enzymes (e.g., HO-1, NQO1) or protection against oxidative stress-induced cell death, are measured in both WT and KO cells.

  • Interpretation: If the protective effects of this compound are observed in WT cells but are absent or significantly diminished in KO cells, it would confirm that the compound's mechanism of action is dependent on the targeted protein.

Visualizing the Pathways and Experimental Logic

The following diagrams, generated using Graphviz, illustrate the signaling pathways likely modulated by this compound and the logical workflow of a knockout study.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Fraxiresinol This compound Fraxiresinol->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Cytokines Transcription Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Fraxiresinol This compound Fraxiresinol->Keap1 Inhibits binding to Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Transcription Knockout_Workflow cluster_model Experimental Model cluster_treatment Treatment cluster_outcome Outcome Measurement WT Wild-Type Cells WT_control Vehicle Control WT->WT_control WT_frax Fraxiresinol WT->WT_frax KO Nrf2 Knockout Cells KO_control Vehicle Control KO->KO_control KO_frax Fraxiresinol KO->KO_frax WT_result Increased Antioxidant Gene Expression (Protective Effect) WT_frax->WT_result KO_result No Change in Antioxidant Gene Expression (No Protective Effect) KO_frax->KO_result

References

Safety Operating Guide

Proper Disposal of Fraxiresinol 1-O-glucoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Fraxiresinol 1-O-glucoside, ensuring compliance with safety protocols and minimizing environmental impact. While this compound is not classified as a hazardous substance for transport, it is crucial to handle its disposal with care due to potential harm to aquatic ecosystems.[1]

Hazard and Safety Data Summary

While comprehensive quantitative toxicity data for this compound is largely unavailable, the existing Safety Data Sheet (SDS) provides key safety information.[1] All personnel handling this compound should be familiar with the following data:

Hazard CategoryQuantitative DataQualitative Assessment & Handling Precautions
Acute Toxicity No data available[1]Avoid ingestion and inhalation. Wash thoroughly after handling.[1]
Skin Corrosion/Irritation No data available[1]Avoid contact with skin. Wear protective gloves and clothing.[1]
Serious Eye Damage/Irritation No data available[1]Avoid contact with eyes. Wear eye protection.[1]
Flammability Not flammable or combustible[1]Use standard fire extinguishing media like water spray, foam, or dry chemical if involved in a fire.[1]
Environmental Hazards No data availableMay be harmful to the aquatic environment. Do not let product enter drains.[1]
Transport Hazard Not classified as hazardous for transport[1]No special transport precautions are required.

Experimental Protocols: Disposal Procedure

The primary consideration for the disposal of this compound is the prevention of its release into the environment, particularly into waterways.[1] The following step-by-step protocol should be followed:

1. Waste Collection:

  • Designate a specific, clearly labeled waste container for this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.
  • This container should be used for the collection of:
  • Unused or expired solid this compound.
  • Solutions containing this compound.
  • Contaminated materials such as pipette tips, gloves, and weighing papers.

2. Waste Segregation:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
  • Specifically, avoid mixing with strong oxidizing or reducing agents, and strong acids or alkalis.[1]

3. Storage of Waste:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.
  • This area should be away from drains and sources of ignition.
  • Ensure the storage area is cool and well-ventilated.

4. Final Disposal:

  • Once the waste container is full, or in accordance with your institution's waste pickup schedule, arrange for its disposal through your organization's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
  • Under no circumstances should this compound or its solutions be disposed of down the sink or in regular trash. [1] Improper disposal can lead to contamination of aquatic environments.

Disposal Decision Pathway

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.

start Start: this compound Waste Generated is_solid Is the waste solid this compound? start->is_solid is_solution Is the waste a solution containing this compound? is_solid->is_solution No collect_waste Collect in a designated, labeled hazardous waste container. is_solid->collect_waste Yes is_contaminated Is the material (e.g., gloves, glassware) contaminated? is_solution->is_contaminated No is_solution->collect_waste Yes is_contaminated->collect_waste Yes end End: Proper Disposal Complete is_contaminated->end No no_drain Do NOT dispose of down the drain. collect_waste->no_drain no_trash Do NOT dispose of in regular trash. collect_waste->no_trash store_waste Store sealed container in a designated satellite accumulation area. no_drain->store_waste no_trash->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal. store_waste->contact_ehs contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Fraxiresinol 1-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Fraxiresinol 1-O-glucoside. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring the integrity of your research. While this compound is not classified as a hazardous substance, following standard laboratory best practices is essential to prevent contamination and ensure personal safety.

Personal Protective Equipment (PPE)

Standard laboratory personal protective equipment is required to prevent accidental contact and ensure a sterile working environment.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GlassesANSI Z87.1 compliant, with side shieldsProtects eyes from potential splashes or airborne particles during handling.[1][2]
Hand Protection Disposable GlovesNitrile gloves are recommendedPrevents direct skin contact and potential contamination of the sample.[1][2][3]
Body Protection Laboratory CoatFull-lengthShields skin and personal clothing from accidental spills.[1][2]
Foot Protection Closed-Toe ShoesSubstantial shoes that cover the entire footProtects feet from spills and falling objects.[1]
Respiratory Respiratory ProtectionNot required under normal handling conditions. Use in case of significant dust generation.Prevents inhalation of airborne particles.[3]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound from receipt to use in experimental settings.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.[1]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][3] Recommended long-term storage is at -20°C, with short-term storage at 2-8°C.[3] Avoid exposure to moisture and direct sunlight.[1]

Preparation and Handling
  • Work Area: Conduct all handling and preparation in a designated clean area, such as a chemical fume hood or a specific benchtop space away from potential contaminants, to minimize exposure and maintain sample purity.[1]

  • Equipment: Use clean spatulas, weighing paper, and glassware to prevent cross-contamination.[1]

  • Weighing: When weighing the powder, handle it carefully to avoid creating dust.[3][4] Working within a fume hood or a powder handling enclosure can provide better control over airborne particles.[5]

  • Dissolving: When preparing solutions, add the solid to the solvent and mix gently to avoid splashing.

  • General Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[3][6] Do not eat, drink, or smoke in the laboratory.[6][7]

Experimental Workflow Diagram

G Experimental Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive_Inspect Receive & Inspect Container Store Store Appropriately (-20°C or 2-8°C) Receive_Inspect->Store If intact Don_PPE Don Appropriate PPE Store->Don_PPE Prepare_Work_Area Prepare Clean Work Area Don_PPE->Prepare_Work_Area Weigh_Powder Weigh Powder Carefully Prepare_Work_Area->Weigh_Powder Prepare_Solution Prepare Solution Weigh_Powder->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Clean_Equipment Clean Equipment Conduct_Experiment->Clean_Equipment Dispose_Waste Dispose of Waste Properly Clean_Equipment->Dispose_Waste Remove_PPE Remove & Dispose of PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Remove_PPE->Wash_Hands

Caption: A step-by-step workflow for handling this compound.

Disposal Plan

As this compound is a non-hazardous compound, disposal is straightforward but should be handled responsibly to prevent environmental contamination.

Waste Segregation and Disposal
  • Solid Waste:

    • Unused Compound: Unwanted or expired solid this compound should be collected in a clearly labeled, sealed container for chemical waste.

    • Contaminated Materials: Any materials, such as gloves, weighing paper, or pipette tips, that come into contact with the compound should be disposed of in the appropriate laboratory waste stream.[1] For non-hazardous materials, this is typically the solid waste container designated for laboratory use.

  • Liquid Waste:

    • Solutions: Aqueous solutions of this compound, if deemed non-hazardous by your institution's safety office, may be suitable for drain disposal with copious amounts of water. However, always consult and adhere to your local and institutional regulations for chemical waste disposal.[3][8]

    • Rinsate: Rinsate from cleaning glassware that contained the compound should also be disposed of according to local guidelines.

Container Disposal

Empty containers of this compound should be managed as follows:

  • Triple Rinse: The empty container should be triple-rinsed with a suitable solvent (e.g., water or ethanol).

  • Collect Rinsate: The rinsate from the first rinse should be collected and disposed of as chemical waste. Subsequent rinses may be disposed of down the drain, pending local regulations.

  • Deface Label: The label on the container should be defaced or removed to prevent misuse.[3]

  • Dispose: The clean, defaced container can then be disposed of in the regular trash or recycled according to your facility's procedures.

Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.[8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fraxiresinol 1-O-glucoside
Reactant of Route 2
Fraxiresinol 1-O-glucoside

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.